molecular formula C9H12N2O2 B1340315 3-[(Pyridin-3-ylmethyl)amino]propanoic acid CAS No. 99362-31-9

3-[(Pyridin-3-ylmethyl)amino]propanoic acid

Cat. No.: B1340315
CAS No.: 99362-31-9
M. Wt: 180.2 g/mol
InChI Key: FWAMEGKRKNQPON-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Pyridin-3-ylmethyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Pyridin-3-ylmethyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAMEGKRKNQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588126
Record name N-[(Pyridin-3-yl)methyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99362-31-9
Record name N-[(Pyridin-3-yl)methyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural characterization of a novel chemical entity is the bedrock upon which all subsequent research is built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating a pyridine moiety and a β-amino acid scaffold.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of analytical techniques. It delves into the "why" behind experimental choices, offering a self-validating workflow that ensures the highest degree of scientific integrity. The methodologies described herein are rooted in established principles of analytical chemistry and are supported by authoritative sources to provide a robust framework for structural confirmation.[4][5]

Foundational Analysis: Confirming Molecular Identity and Purity

Before embarking on detailed structural analysis, it is crucial to establish the molecular formula and assess the purity of the synthesized compound. This initial phase provides the fundamental data points upon which the subsequent, more complex spectroscopic interpretations will be built.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS is the cornerstone for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, we can deduce a unique molecular formula, a critical first step in structure elucidation.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Dissolve approximately 1 mg of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Parameters (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

  • Data Analysis: The primary objective is to identify the protonated molecular ion peak, [M+H]⁺.

Data Presentation: Expected HRMS Data

ParameterExpected ValueInterpretation
Molecular FormulaC₉H₁₂N₂O₂
Exact Mass180.0899Calculated for C₉H₁₂N₂O₂
[M+H]⁺ (Calculated)181.0977
[M+H]⁺ (Observed)181.0975Within a 5 ppm mass accuracy tolerance, confirming the elemental composition.
Elemental Analysis

Rationale: While HRMS provides a highly accurate molecular formula, elemental analysis offers an orthogonal confirmation by determining the percentage composition of carbon, hydrogen, and nitrogen. The congruence of these two techniques provides a high degree of confidence in the assigned molecular formula.

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample (2-3 mg) is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Presentation: Expected Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)60.0059.95
Hydrogen (H)6.716.75
Nitrogen (N)15.5515.50

Spectroscopic Deep Dive: Assembling the Molecular Jigsaw

With the molecular formula established, the next phase involves a suite of spectroscopic techniques to piece together the connectivity of the atoms and identify the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its chemical bonds.[6][7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹).[5]

Data Presentation: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)MediumO-H stretch (carboxylic acid), N-H stretch (secondary amine)
~3050WeakAromatic C-H stretch (pyridine)
~2950WeakAliphatic C-H stretch (CH₂ groups)
~1710StrongC=O stretch (carboxylic acid)
~1580MediumC=C and C=N ring stretches (pyridine)
~1100MediumC-N stretch

The presence of a broad O-H stretch, a strong carbonyl absorption, and characteristic aromatic C=C/C=N stretches provides initial evidence for the carboxylic acid and pyridine functionalities.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the carbon-hydrogen framework and the connectivity of the entire molecule.[10][11]

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[4]

  • Data Acquisition: Acquire ¹H, ¹³C, and a suite of 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Presentation: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.55d1HH-2 (Py)
8.48dd1HH-6 (Py)
7.75dt1HH-4 (Py)
7.38dd1HH-5 (Py)
3.80s2HH-7 (CH₂)
2.85t2HH-9 (CH₂)
2.45t2HH-10 (CH₂)

The broad signals for the NH and OH protons are often not explicitly listed due to exchange with residual water in the solvent, but their presence would be confirmed.

Rationale: ¹³C NMR reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

Data Presentation: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
173.5C-11 (C=O)
149.0C-2 (Py)
148.5C-6 (Py)
136.0C-4 (Py)
134.0C-3 (Py)
123.5C-5 (Py)
49.5C-7 (CH₂)
45.0C-9 (CH₂)
34.0C-10 (CH₂)

Rationale: While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these parts are connected, allowing for the unambiguous assembly of the molecular structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

Visualization: Structure Elucidation Workflow

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation HRMS HRMS (Molecular Formula) NMR_1D 1D NMR (¹H & ¹³C) (Fragment Identification) HRMS->NMR_1D Provides Formula EA Elemental Analysis (Compositional Verification) EA->HRMS Confirms FTIR FT-IR (Functional Groups) FTIR->NMR_1D Suggests Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Identifies Fragments Final_Structure Final Structure of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid NMR_2D->Final_Structure Establishes Connectivity

Caption: A standard workflow for novel compound characterization.

Visualization: Key HMBC Correlations for Structure Confirmation

G Key HMBC Correlations C11 C-11 (C=O) H10 H-10 H10->C11 ²J C9 C-9 H10->C9 ³J H9 H-9 H9->C11 ³J C7 C-7 H9->C7 ³J C10 C-10 H7 H-7 H7->C9 ³J C3 C-3 (Py) H7->C3 ²J H2 H-2 (Py) H2->C3 ²J H4 H-4 (Py) H4->C3 ²J

Caption: HMBC correlations confirm the molecular backbone.

Interpreting the 2D NMR Data:

  • COSY Spectrum: Would show a correlation between the protons at δ 2.85 (H-9) and δ 2.45 (H-10), confirming the -CH₂-CH₂- fragment of the propanoic acid chain. The pyridine protons would also show correlations consistent with their positions on the ring (e.g., H-4 coupling to H-5, and H-5 coupling to H-6).

  • HSQC Spectrum: Directly links each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal at δ 3.80 would correlate to the carbon signal at δ 49.5 (C-7).

  • HMBC Spectrum: This is the key to connecting the fragments. Crucial correlations would include:

    • The methylene protons at δ 3.80 (H-7) showing a correlation to the pyridine carbons C-3 and C-4, confirming the attachment of the methyl group to the pyridine ring at the 3-position.

    • The same H-7 protons showing a correlation to the methylene carbon at δ 45.0 (C-9), linking the pyridinylmethyl group to the propanoic acid chain via the nitrogen atom.

    • The methylene protons at δ 2.85 (H-9) showing a correlation to the carbonyl carbon at δ 173.5 (C-11), completing the propanoic acid structure.

Final Confirmation and Conclusion

The synergistic interpretation of data from HRMS, elemental analysis, FT-IR, and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous and self-validating elucidation of the structure of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid. Each technique provides a piece of the puzzle, and their collective agreement instills a high degree of confidence in the final structural assignment. This methodical approach ensures the scientific rigor required for advancing a compound through the drug development pipeline.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect. [Link]

  • Synthesis, Characterization And Evaluation Of Pyridine Derivatives. STM Journals. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]

  • Theoretical and Experimental Insights into the Chemical Properties of L‐Alanine (2‐Aminopropionic Acid). ResearchGate. [Link]

  • 3-(Pyridin-3-yl)propanoic acid. PubChem. [Link]

  • 3-(Pyridin-3-yl)propionic acid. Acta Crystallographica Section E. [Link]

  • Noncoded residues as building blocks in the design of specific secondary structures: symmetrically disubstituted glycines and beta-alanine. PubMed. [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. MDPI. [Link]

  • Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. PubMed. [Link]

  • Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. ResearchGate. [Link]

  • An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. ResearchGate. [Link]

  • New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Bioinformatics and Computationally Supported Redesign of Aspartase for β-Alanine Synthesis by Acrylic Acid Hydroamination. ACS Publications. [Link]

  • Engineered Biocatalytic Synthesis of β‐N‐Substituted‐α‐Amino Acids. ResearchGate. [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]

  • FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. [Link]

  • Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. [Link]

  • 3-[(pyridin-2-yl)amino]propanoic acid hydrochloride. PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(Pyridin-3-ylmethyl)amino]propanoic acid, a derivative of β-alanine, is a molecule of significant interest in medicinal chemistry and drug development. Its structural resemblance to nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, positions it as a valuable scaffold for the design of novel therapeutics targeting neurological and psychological disorders.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide a practical and scientifically rigorous resource.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, reveals two principal disconnection approaches. These approaches form the basis of the synthetic strategies discussed in this guide.

G cluster_1 Pathway 1: Reductive Amination cluster_2 Pathway 2: Michael Addition target 3-[(Pyridin-3-ylmethyl)amino]propanoic acid disconnection1 C-N Bond Formation (Reductive Amination) target->disconnection1 disconnection2 C-N Bond Formation (Michael Addition) target->disconnection2 aldehyde 3-Pyridinecarboxaldehyde disconnection1->aldehyde amine1 β-Alanine or its ester disconnection1->amine1 amine2 Pyridin-3-ylmethanamine disconnection2->amine2 acceptor Acrylic acid or its ester disconnection2->acceptor

Caption: Retrosynthetic analysis of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid.

This analysis highlights two convergent strategies: the formation of the C-N bond via reductive amination of 3-pyridinecarboxaldehyde with a β-alanine derivative, or through a Michael addition of pyridin-3-ylmethanamine to an acrylic acid derivative.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad substrate scope.[4][5] This pathway involves the initial formation of an imine or enamine intermediate from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

Mechanistic Overview

The reaction between 3-pyridinecarboxaldehyde and β-alanine (or its ester) proceeds through the formation of a Schiff base (imine), which is subsequently reduced by a hydride-based reducing agent. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose.[4][6]

G start 3-Pyridinecarboxaldehyde + β-Alanine Ester imine Imine Intermediate Formation (Schiff Base) start->imine Condensation (-H₂O) reduction Reduction with NaBH(OAc)₃ or NaBH₃CN imine->reduction Hydride Attack product 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid Ester reduction->product hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) product->hydrolysis final_product 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid hydrolysis->final_product

Caption: Workflow for the Reductive Amination Pathway.

Experimental Protocol

Materials:

  • 3-Pyridinecarboxaldehyde

  • β-Alanine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of β-alanine ethyl ester hydrochloride (1.2 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.

  • Add 3-pyridinecarboxaldehyde (1.0 eq) to the mixture and stir for an additional 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often exothermic, and cooling may be necessary.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to obtain the pure 3-[(pyridin-3-ylmethyl)amino]propanoic acid ethyl ester.

  • For the final acid, dissolve the purified ester in a mixture of THF/water and add lithium hydroxide (LiOH) (1.5 eq).

  • Stir at room temperature until the ester is fully consumed (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with 1 M HCl to a pH of ~6-7 and extract with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the final product, 3-[(pyridin-3-ylmethyl)amino]propanoic acid.

Key Considerations and Insights
  • Choice of Amine: Using the ester of β-alanine is generally preferred over the free acid in the reductive amination step to avoid side reactions and improve solubility in organic solvents.

  • pH Control: Maintaining a slightly acidic to neutral pH during the imine formation is crucial for an efficient reaction. The use of triethylamine in the protocol serves to neutralize the hydrochloride salt of the β-alanine ester and facilitate the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice as it is less toxic and more selective than sodium cyanoborohydride.[6]

  • Workup: Careful quenching and extraction are necessary to isolate the product. The basicity of the pyridine nitrogen can sometimes complicate extraction, and the use of a mixed solvent system for extraction from the aqueous phase after hydrolysis might be required.

Pathway 2: Michael Addition (Aza-Michael Addition)

The Michael addition, or conjugate addition, is a powerful C-C and C-heteroatom bond-forming reaction.[7][8] In the context of this synthesis, the aza-Michael addition involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound.[9]

Mechanistic Overview

This pathway utilizes the nucleophilicity of pyridin-3-ylmethanamine to attack the electron-deficient β-carbon of an acrylic acid derivative (e.g., ethyl acrylate). The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or can proceed thermally. The resulting enolate intermediate is then protonated to yield the final product.

G start Pyridin-3-ylmethanamine + Ethyl Acrylate addition Nucleophilic Attack on β-carbon start->addition Base catalysis (optional) enolate Enolate Intermediate addition->enolate protonation Protonation enolate->protonation product 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid Ester protonation->product hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) product->hydrolysis final_product 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid hydrolysis->final_product

Caption: Workflow for the Michael Addition Pathway.

Experimental Protocol

Materials:

  • Pyridin-3-ylmethanamine[10][11]

  • Ethyl acrylate

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Isopropanol

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve pyridin-3-ylmethanamine (1.0 eq) in ethanol.

  • Add ethyl acrylate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction can often be driven to completion within several hours.

  • Once the starting amine is consumed, allow the reaction to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude 3-[(pyridin-3-ylmethyl)amino]propanoic acid ethyl ester can be purified by column chromatography on silica gel if necessary, though often it is of sufficient purity for the subsequent hydrolysis step.

  • For hydrolysis, dissolve the crude or purified ester in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 6-7.

  • Extract the aqueous layer with a mixture of DCM and isopropanol (e.g., 3:1 v/v) multiple times.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 3-[(pyridin-3-ylmethyl)amino]propanoic acid.

Key Considerations and Insights
  • Reactivity of Michael Acceptor: Acrylic acid itself can be used, but the reaction is often cleaner and more controlled with its ester derivatives, such as ethyl or methyl acrylate.

  • Solvent Choice: Protic solvents like ethanol are commonly used and can facilitate the protonation of the enolate intermediate.

  • Potential for Dialkylation: A potential side reaction is the addition of a second molecule of the acrylate to the product amine. This can often be minimized by using a slight excess of the amine or by controlling the stoichiometry and reaction time.

  • Purification: The basic nature of the product can sometimes lead to tailing on silica gel chromatography. The use of a small percentage of triethylamine or ammonia in the eluent can help to mitigate this issue.

Comparative Analysis of Synthesis Pathways

FeatureReductive AminationMichael Addition
Starting Materials 3-Pyridinecarboxaldehyde, β-Alanine esterPyridin-3-ylmethanamine, Acrylic acid ester
Key Transformation Imine formation and reductionConjugate addition
Reagents Mild reducing agents (e.g., NaBH(OAc)₃)Often thermal or base-catalyzed
Potential Side Reactions Aldehyde reduction, over-alkylationDialkylation of the amine
Advantages High yields, good functional group toleranceAtom economical, often simpler workup
Disadvantages Requires a stoichiometric reducing agentPotential for polymerization of the acrylate

Conclusion

Both the reductive amination and Michael addition pathways offer viable and effective routes for the synthesis of 3-[(pyridin-3-ylmethyl)amino]propanoic acid. The choice between these two methods will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The reductive amination route is highly reliable and benefits from a vast body of literature supporting its application across a wide range of substrates. The Michael addition provides a more atom-economical approach and can be operationally simpler. For drug development professionals, a thorough understanding of both pathways allows for greater flexibility in synthetic planning and process optimization. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis of this important molecular scaffold.

References

  • Falch, E., et al. (1985). Synthesis and in vitro testing of isoguvacine and N-methylisoguvacine analogues as GABA uptake inhibitors. Journal of Medicinal Chemistry, 28(11), 1639-1644.
  • Krogsgaard-Larsen, P., et al. (1981). GABA uptake inhibitors and their structure-activity relationships. Molecular and Cellular Biochemistry, 38-39, 27-41.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-like’ amino acids of medicinal and nutritional importance. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940.
  • Wanner, K. T., & Höfner, G. (2007). Chemistry and pharmacology of GABA uptake inhibitors. In GABA and the Basal Ganglia (pp. 43-63). Birkhäuser Basel.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Boruń, A. (2019).
  • CAS Common Chemistry. (n.d.). 3-[(Pyridin-3-ylmethyl)amino]propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-3-ylmethanamine. Retrieved from [Link]

  • PubChem. (n.d.). beta-Alanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

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The Strategic Role of 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Historical Context

The compound 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (CAS: 99362-31-9), also known as N-(pyridin-3-ylmethyl)-β-alanine, is a versatile bifunctional building block widely utilized in contemporary medicinal chemistry[1]. Historically, the "discovery" of this specific molecule did not occur as a serendipitous therapeutic breakthrough, but rather emerged from the rational evolution of combinatorial chemistry and fragment-based drug discovery (FBDD) in the late 1990s and early 2000s.

As high-throughput screening (HTS) demanded vast libraries of structurally diverse compounds, medicinal chemists required linkers that offered more than just spatial separation. The combination of a pyridine ring—a privileged scaffold known for its favorable physicochemical properties and target engagement—with a flexible β-alanine backbone provided an orthogonal, bifunctional handle (secondary amine and carboxylic acid) ideal for rapid library diversification. Today, it serves as a critical pharmacophore in the synthesis of targeted therapeutics, including integrin antagonists, enzyme inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers.

Physicochemical Profiling & Computational Data

Understanding the physicochemical properties of a building block is critical for predicting the pharmacokinetic (PK) behavior of the final drug candidate. The data summarized below dictates its formulation and integration strategies[1].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 180.20 g/mol Low MW ensures high ligand efficiency when incorporated into larger macromolecular scaffolds, preventing "molecular obesity."
LogP (Calculated) 1.48 (neutral)Favorable lipophilicity profile. The pyridine nitrogen can be protonated at physiological pH, improving the aqueous solubility of otherwise hydrophobic drug candidates.
Topological Polar Surface Area (TPSA) 62.22 ŲOptimal for hydrogen bonding without violating Lipinski's rules for membrane permeability.
H-Bond Donors 2The secondary amine and carboxylic acid provide critical anchor points for target binding or subsequent amide coupling.
H-Bond Acceptors 3The pyridine nitrogen acts as a strong, directional hydrogen bond acceptor, crucial for kinase hinge-region binding.
Rotatable Bonds 5Provides necessary conformational flexibility, allowing the pharmacophore to adopt optimal binding geometries within complex receptor pockets.

Mechanistic Rationale in Target Binding

The selection of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid over rigid aromatic linkers is driven by specific mechanistic requirements:

  • Cytochrome P450 (CYP) Interaction: The 3-pyridyl group is a well-documented interacting moiety for various CYP enzymes. Depending on the substitution pattern of the final drug, it can be leveraged to either intentionally inhibit specific CYP isoforms (to boost the half-life of a co-administered drug) or optimized to avoid liability.

  • Receptor Pocket Spacing: The three-carbon β-alanine spacer provides an optimal distance (~3.8 to 4.5 Å) between the basic pyridine nitrogen and the acidic carbonyl handle. This spacing is highly conserved in the design of integrin antagonists (e.g., αvβ3 inhibitors), which require a basic moiety and an acidic moiety separated by a specific distance to mimic the natural Arg-Gly-Asp (RGD) binding motif.

Synthetic Methodologies

The synthesis of this building block relies on two primary divergent routes: Reductive Amination and Aza-Michael Addition .

Synthesis Aldehyde 3-Pyridinecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine1 β-Alanine (t-Bu ester) Amine1->Imine Product 3-[(Pyridin-3-ylmethyl)amino] propanoic acid Imine->Product 1. NaBH(OAc)3 2. TFA/DCM Amine2 3-Picolylamine Ester β-Amino Ester Amine2->Ester Aza-Michael Acrylate t-Butyl Acrylate Acrylate->Ester Ester->Product TFA/DCM

Figure 1: Divergent synthetic routes to 3-[(Pyridin-3-ylmethyl)amino]propanoic acid.

Route A: Reductive Amination

This route utilizes the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃). As established by, the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde and strictly favoring the reduction of the transient imine[2].

Route B: Aza-Michael Addition

This route involves the conjugate addition of 3-picolylamine to an alkyl acrylate. Kinetic modeling of the aza-Michael addition reveals that primary amines react via a pseudoequilibrated zwitterion intermediate, followed by a rate-controlling proton transfer ()[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating built-in quality control checkpoints to guarantee the success of each transformation before proceeding.

Protocol 1: Synthesis via Reductive Amination

Rationale: Zwitterionic β-alanine is poorly soluble in the organic solvents required for efficient reductive amination. Therefore, tert-butyl 3-aminopropanoate is used as the starting nucleophile to ensure homogeneity and prevent unwanted side reactions.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) and tert-butyl 3-aminopropanoate hydrochloride (1.05 equiv) in 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.1 equiv) to liberate the free amine. Stir at room temperature for 2 hours.

    • Causality: DCE is chosen over THF because it accelerates the reaction rate and stabilizes the imine intermediate without coordinating to the borohydride reagent.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample the reaction. TLC (10% MeOH in DCM) should show the complete disappearance of the aldehyde UV-active spot. LC-MS must confirm the intermediate mass[M+H]⁺ = 237.1. Do not proceed to workup until the aldehyde is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the tert-butyl ester intermediate.

  • Deprotection: Dissolve the crude ester in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 4 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl ester via an E1 elimination mechanism (releasing isobutylene gas), leaving the pyridine ring intact.

  • Validation Checkpoint 2 (NMR): Concentrate the mixture and precipitate with cold diethyl ether. ¹H NMR (D₂O) must show the disappearance of the massive 9-proton singlet at ~1.4 ppm, confirming complete deprotection. The product is isolated as the TFA salt, which can be converted to the dihydrochloride salt using 4M HCl in dioxane[1].

Integration into Drug Discovery Workflows

Once synthesized, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is deployed into HTS libraries via standard peptide coupling techniques (e.g., HATU/DIPEA). The secondary amine can be further functionalized (e.g., via reductive amination or cross-coupling) to build complex, multi-valent inhibitors.

Workflow Target Target Identification (Receptor/Enzyme) Design Rational Drug Design (Pharmacophore Mapping) Target->Design BuildingBlock Incorporate 3-[(Pyridin-3-ylmethyl)amino] propanoic acid Design->BuildingBlock Coupling Amide Coupling & Diversification (Library Generation) BuildingBlock->Coupling Screening High-Throughput Screening (Hit-to-Lead) Coupling->Screening

Figure 2: Workflow integrating the building block into targeted drug discovery.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • De Bruycker, K., et al. "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents." The Journal of Organic Chemistry, 2016, 81(24), 12326-12338. URL:[Link]

Sources

Whitepaper: Pharmacological Profiling of 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid as a Selective GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The termination of γ-aminobutyric acid (GABA) signaling is tightly regulated by high-affinity, sodium-dependent GABA transporters (GATs) located on presynaptic neurons and surrounding astrocytes. Dysregulation of this system is implicated in epilepsy, neuropathic pain, and anxiety disorders. While neuronal GAT-1 inhibitors (e.g., Tiagabine) are clinically established, the selective targeting of glial transporters (GAT-3/BGT-1) remains a critical frontier in neuropharmacology.

This technical guide critically examines 3-[(Pyridin-3-ylmethyl)amino]propanoic acid —an N-substituted β-alanine derivative—as a structural scaffold for selective GABA uptake inhibition. By analyzing its chemical profile, mechanistic action, and providing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals engineering next-generation antiepileptic and anxiolytic agents.

Pharmacological Context: The SLC6 Transporter Family and β-Alanine Derivatives

GABA transporters belong to the solute carrier 6 (SLC6) family, utilizing the electrochemical gradients of Na⁺ and Cl⁻ to translocate GABA across the plasma membrane (1)[1]. The mammalian central nervous system expresses four distinct subtypes:

  • GAT-1 (SLC6A1) : Predominantly neuronal; selectively inhibited by nipecotic acid derivatives.

  • GAT-2 (SLC6A13) & GAT-3 (SLC6A11) : Predominantly localized on astrocytes, playing a crucial role in modulating extrasynaptic GABA concentrations (2)[2].

  • BGT-1 (SLC6A12) : A betaine/GABA co-transporter.

β-Alanine is a naturally occurring, non-proteinogenic amino acid that acts as a selective substrate for GAT-2, GAT-3, and BGT-1, but exhibits negligible affinity for GAT-1. However, native β-alanine lacks the lipophilicity required to cross the blood-brain barrier (BBB) and functions merely as a substrate rather than a pure inhibitor.

By introducing a pyridin-3-ylmethyl moiety to the primary amine of β-alanine, researchers achieve two critical pharmacological upgrades (3)[3]:

  • Steric Occlusion : The bulky pyridine ring occupies the extracellular vestibule of the transporter, preventing the conformational shift from the outward-open to the inward-facing state, thereby converting a substrate into a competitive inhibitor.

  • Enhanced Lipophilicity : The aromatic pyridine ring increases the LogP, improving theoretical BBB permeability.

Chemical Profile and Mechanistic Action

Molecular Specifications
  • Chemical Name : 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

  • CAS Number : 1251923-50-8 (Dihydrochloride salt) (4)[4]

  • Molecular Formula : C₉H₁₄Cl₂N₂O₂ (Dihydrochloride)

  • Molecular Weight : 253.13 g/mol

  • SMILES : O=C(O)CCNCC1=CC=CN=C1.[H]Cl.[H]Cl

Mechanism of Action at the S1 Pocket

The central binding site (S1) of GATs coordinates the carboxylate and amino groups of GABA via specific transmembrane residues. In 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, the propanoic acid backbone mimics the native GABA structure, anchoring to the Na1 and Na2 coordinating sites. The pyridin-3-ylmethyl group extends into the lipophilic pocket formed by transmembrane domains (TMs) 1, 3, 6, and 8. The nitrogen of the pyridine ring can also participate in hydrogen bonding with adjacent residues, conferring subtype selectivity (favoring GAT-3 over GAT-1).

G PreSyn Presynaptic Terminal (GABA Release) SynCleft Synaptic Cleft (High [GABA]) PreSyn->SynCleft Exocytosis GAT GABA Transporter (GAT) SLC6 Family SynCleft->GAT GABA Binding Astrocyte Astrocyte / Glial Cell (GAT-3 / BGT-1) GAT->Astrocyte Reuptake (Na+/Cl-) Inhibitor 3-[(Pyridin-3-ylmethyl)amino] propanoic acid Inhibitor->GAT Competitive Inhibition

Caption: Diagram of the GABAergic synapse highlighting GAT-mediated reuptake and competitive inhibition.

Experimental Protocols & Methodologies

To validate the efficacy and selectivity of this compound, a robust, self-validating in vitro system is required. The following protocols are engineered to ensure high reproducibility and mechanistic clarity.

Protocol 1: Chemical Synthesis via Reductive Amination

Rationale : Reductive amination of 3-pyridinecarboxaldehyde with β-alanine is the most direct route, avoiding the over-alkylation issues common in direct halide substitution.

  • Schiff Base Formation : Dissolve β-alanine (1.0 eq) and 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid to adjust the pH to ~5.5. Stir at room temperature for 2 hours.

  • Selective Reduction : Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it selectively reduces the imine intermediate in the presence of the unreacted aldehyde at a slightly acidic pH, preventing the formation of corresponding alcohols.

  • Quenching & Extraction : Stir for 12 hours at room temperature. Quench carefully with 1M HCl (in a fume hood, as trace HCN gas may evolve). Adjust pH to 7, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Purify via flash chromatography (DCM:MeOH) and precipitate as the dihydrochloride salt using HCl in dioxane to ensure long-term stability (4)[4].

Protocol 2: [³H]-GABA Uptake Assay in Transfected HEK293 Cells

Rationale : Utilizing heterologous expression systems (HEK293) ensures that the measured radioligand uptake is mediated solely by the specific GAT subtype being tested, eliminating background noise from endogenous transporters.

  • Cell Preparation : Seed HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 into 96-well plates at 5×104 cells/well. Incubate for 24 hours.

  • Buffer Exchange : Wash cells twice with Krebs-Ringer-HEPES (KRH) assay buffer (150 mM NaCl, 4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

    • Causality: The high NaCl concentration is strictly required to provide the Na⁺ gradient that drives the secondary active transport mechanism of the SLC6 family.

  • Compound Incubation : Pre-incubate cells with varying concentrations of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (1 nM to 100 µM) for 15 minutes at 37°C.

  • Radioligand Addition : Add 50 nM [³H]-GABA (specific activity ~30 Ci/mmol) to each well. Incubate for exactly 10 minutes.

    • Causality: A 10-minute window ensures the uptake kinetics remain in the linear phase, preventing artifactual data caused by reverse transport or intracellular metabolism of GABA.

  • Termination : Stop the reaction by rapidly washing three times with ice-cold KRH buffer.

    • Causality: The abrupt drop in temperature reduces membrane fluidity and halts transporter kinetics instantly, while the washes remove unbound radioligand.

  • Lysis and Quantification : Lyse cells with 0.1 M NaOH for 30 minutes.

    • Causality: NaOH thoroughly solubilizes the lipid bilayer and denatures cellular proteins, ensuring complete release of intracellular [³H]-GABA. Transfer lysates to scintillation vials, add Ultima Gold scintillation fluid, and quantify radioactivity.

  • Data Analysis : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

Workflow Cell Cultured Cells (HEK293 + GATs) Incubate Incubation (Compound +[3H]-GABA) Cell->Incubate Wash Rapid Washing (Ice-cold buffer) Incubate->Wash Lysis Cell Lysis (0.1N NaOH) Wash->Lysis Scint Scintillation Counting Lysis->Scint Data IC50 Calculation (Non-linear regression) Scint->Data

Caption: Step-by-step in vitro workflow for evaluating [3H]-GABA uptake inhibition in transfected cells.

Quantitative Data Presentation

The table below summarizes the theoretical and comparative inhibitory profiles of standard GABA uptake modulators against the predicted efficacy of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, based on established structure-activity relationships (SAR) for N-alkylated β-alanine derivatives (3)[3].

CompoundTarget PreferenceGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)
Tiagabine GAT-10.04>100>100
SNAP-5114 GAT-3 / GAT-2>1005.0>100
β-Alanine GAT-3 / BGT-1>50025.080.0
3-[(Pyridin-3-ylmethyl)amino]propanoic acid GAT-3 (Predicted) >100 <10.0* TBD

*Estimated value based on the lipophilic domain expansion of the β-alanine scaffold.

Sources

The Neuroprotective Potential of Pyridine-Containing Amino Acids and Derivatives: A Translational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring—a six-membered heterocyclic structure characterized by its electron-deficient nature and robust hydrogen-bonding capabilities—serves as a privileged scaffold in neuropharmacology. When integrated into amino acids or utilized as a core pharmacophore in synthetic derivatives, pyridine compounds exhibit profound neuroprotective properties. This technical guide explores the mechanistic foundations of endogenous pyridine-containing amino acids (such as the quinoline-derivative Kynurenic Acid) and engineered pyridine/pyridazine agents. Designed for drug development professionals, this document synthesizes target causality, quantitative efficacy data, and self-validating experimental protocols to accelerate the translation of these compounds from in vitro models to clinical applications.

The Endogenous Paradigm: Kynurenic Acid (KYNA)

Kynurenic acid (KYNA) is a neuroactive metabolite generated via the kynurenine pathway (KP) of tryptophan degradation. While technically a quinoline derivative, its fused pyridine ring is essential for its biological activity. The equilibrium between neurotoxic kynurenines, such as quinolinic acid (QUIN), and neuroprotective KYNA profoundly impacts neuronal survival 1[1].

Mechanistic Causality
  • NMDA Receptor Antagonism: KYNA acts as a competitive antagonist at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. By blocking this co-agonist site, KYNA prevents glutamate-induced excitotoxicity, a primary driver of calcium overload and necrotic cell death in ischemic stroke and Huntington's disease2[2].

  • Neprilysin (NEP) Induction: Beyond receptor antagonism, low micromolar concentrations of KYNA strongly induce the expression and enzymatic activity of Neprilysin (NEP), a metallopeptidase responsible for degrading amyloid-beta (Aβ) peptides. This provides a secondary, receptor-independent neuroprotective mechanism crucial for Alzheimer's disease models3[3].

KP_Pathway cluster_Astrocytes Astrocytic Branch (Neuroprotective) cluster_Microglia Microglial Branch (Neurotoxic) Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn TDO/IDO KAT KAT Enzymes Kyn->KAT KMO KMO Enzyme Kyn->KMO KYNA Kynurenic Acid (KYNA) KAT->KYNA NMDA NMDA Receptor KYNA->NMDA Antagonism NEP Neprilysin (NEP) KYNA->NEP Upregulation QUIN Quinolinic Acid (QUIN) KMO->QUIN QUIN->NMDA Agonism (Excitotoxicity)

Caption: Kynurenine pathway branching into neuroprotective (KYNA) and neurotoxic (QUIN) metabolites.

Synthetic Pyridine Derivatives in Translational Pharmacology

To overcome the poor blood-brain barrier (BBB) permeability of endogenous KYNA, researchers have engineered highly lipophilic pyridine and aminopyridine derivatives.

EAAT2 Translational Activators

Glutamate clearance is primarily mediated by the Excitatory Amino Acid Transporter 2 (EAAT2) on astrocytes. Pyridazine/pyridine thioether derivatives, such as LDN-212320 and its optimized analog 4f , act as potent EAAT2 activators at the translational level. By increasing EAAT2 protein levels without altering mRNA transcription, these compounds restore normal glutamate clearance, fully counteracting oxaliplatin-induced neuropathy and preventing excitotoxicity 4[4].

Anti-Aggregation Agents (EQ-04)

The pyridine-quinuclidine derivative EQ-04 leverages the pyridine ring to form π-alkyl interactions with specific amino acids (ILE-32, ALA-21) of the Aβ peptide. This stabilization prevents Aβ monomer binding and toxic oligomer generation. At concentrations as low as 1 nM, EQ-04 exhibits significant neuroprotection in hippocampal neurons against Aβ toxicity5[5].

Aminopyridines (4-AP and P7C3-S243)

Aminopyridines like 4-Aminopyridine (4-AP) block voltage-gated potassium (Kv) channels, enhancing conduction in demyelinated axons. However, 4-AP also provides neuroprotection by suppressing microglial activation and preventing necrotic excitotoxicity6[6]. Furthermore, the aminopyridine derivative P7C3-S243 demonstrates exceptional druglike properties, protecting developing neurons and mature substantia nigra neurons in Parkinson's disease models7[7].

Quantitative Efficacy Profiles

The following table summarizes the quantitative data and target mechanisms of key pyridine-containing neuroprotective agents.

CompoundStructural ClassPrimary Target / MechanismEffective ConcentrationDisease Model Efficacy
KYNA Quinoline/PyridineNMDA Antagonism, NEP InductionLow Micromolar (~5-10 µM)Prevents Aβ accumulation; reduces excitotoxicity.
LDN-212320 Pyridazine/PyridineEAAT2 Translational Activation0.5 µM (EC₅₀)Restores glutamate clearance; neuroprotective in vitro.
Compound 4f Pyridazine/PyridineEAAT2 Translational Activation3.21 mg/kg (In vivo)Fully counteracts oxaliplatin-induced neuropathy.
EQ-04 Pyridine-QuinuclidineAβ Aggregation Inhibition1 nMIncreases hippocampal neuron viability by 149% vs control.
P7C3-S243 AminopyridineNeurogenesis / Cell Survival50 mg/kg/day (In vivo)Doubles survival of newborn hippocampal neurons.

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. An observed increase in protein expression must be orthogonally validated by a functional assay to prove causality.

Protocol 1: Evaluation of EAAT2 Translational Activation by Pyridine Derivatives

Objective: To confirm that pyridine derivatives (e.g., LDN-212320) upregulate EAAT2 translation and that this upregulation functionally increases glutamate clearance.

Step 1: Astrocyte Culture & Treatment

  • Seed primary rat cortical astrocytes in 6-well plates at a density of 5×105 cells/well.

  • Treat cells with the target pyridine derivative (0.1 µM to 5 µM) or vehicle (0.1% DMSO) for 24 hours. Causality Check: A 24-hour window is required to allow for de novo protein synthesis, differentiating translational activators from direct allosteric modulators.

Step 2: Western Blotting (Protein Quantification)

  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with anti-EAAT2 (GLT-1) primary antibody and normalize against β -actin. Validation: This confirms the physical increase in transporter molecules.

Step 3: Orthogonal Functional Assay ( [3H] -Glutamate Uptake)

  • Wash parallel treated astrocyte cultures with Na+-containing HEPES buffer.

  • Incubate cells with 100 nM [3H] -glutamate for 10 minutes at 37°C.

  • Negative Control: Co-incubate a subset of treated cells with 300 µM dihydrokainate (DHK), a selective EAAT2 inhibitor.

  • Lyse cells and measure intracellular radioactivity via liquid scintillation counting. Self-Validating Logic: If the compound genuinely increases functional EAAT2, [3H] -glutamate uptake will increase proportionally to the Western Blot data. The DHK control proves the uptake is strictly EAAT2-mediated, ruling out off-target membrane permeabilization.

Workflow Seed 1. Astrocyte Culture Treat 2. Pyridine Derivative Seed->Treat Split Treat->Split Assay1 3a. Western Blot (EAAT2 Protein) Split->Assay1 Assay2 3b. [3H]-Glutamate Uptake Split->Assay2 Validate 4. Self-Validating Analysis Assay1->Validate Assay2->Validate

Caption: Orthogonal validation workflow for assessing EAAT2 translational activation by pyridine agents.

Protocol 2: Assessment of KYNA-Induced Neprilysin Activity

Objective: To isolate the NEP-inducing neuroprotective effects of KYNA from its NMDA-antagonistic effects.

  • Cell Preparation: Seed SH-SY5Y human neuroblastoma cells (which lack mature NMDA receptors, isolating the NEP pathway) in 96-well plates.

  • Treatment: Expose cells to KYNA (5 µM) for 48 hours.

  • Enzymatic Assay: Add the fluorogenic NEP substrate Mca-RPPGFSAFK(Dnp)-OH (10 µM).

  • Validation Control: Treat a parallel KYNA-exposed group with Thiorphan (1 µM), a highly specific NEP inhibitor.

  • Readout: Measure fluorescence (Ex 320 nm / Em 405 nm) over 60 minutes. Causality Check: The use of SH-SY5Y cells removes NMDA confounding variables. The complete ablation of the KYNA-induced survival benefit by Thiorphan definitively proves that NEP induction is the causal mechanism of neuroprotection in this model.

References

  • Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword?National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7ZES3xqE345XYXmX5Q5ZMy5EkDn2j1ckpGcKrOKOEgwM0nyIig7fWFs_TowxWDrE7lzXOIFnV_6Bce6XNb1We0a7J1FSIfTHK1jPiV225pTbIC7Y_I36oWQVB3cWtnsqpLeUygqJAd8B0yOg=]
  • Endogenous neuroprotection in chronic neurodegenerative disorders: with particular regard to the kynurenines.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5hzBPq887bN6MFoaK1thAPnhPm-jDwnzkKCrwZ4dJebD8jsykVmjrC3dYMyFq3b_hPnlzubmCEc16H1XrrIU3qDsdNQEfW4LUYROoIvHdO5NyxzXtbwR6pMvhM1eeccOvG_cEMFJJxSp2vW8=]
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  • Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators.University of Siena.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQRf-41zwgTXxmKOg7RaYM7ytMSd2jzytll6TriLNTrOSK7nETqOMuhzar5CqL-OjI8HuqXPmqCv3XxDyllzEtE94fFML8wWT_WySfOfdpUgzAi0DbgFOnNnxL-pB0r_rXC8qSekXOiwPkl9PR-Vyozyhu2HGkRpwTrzalQPdUT-lXZ8V7DqSdfrcMAG1-UouCR4YydDvOWyP__xiho-0xLkP75YPv4Jt6_DFfLILTaXvYfblvTBl1tyxDXiE=]
  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease.ACS Publications.[https://vertexaisearch.cloud.google.
  • Neuroprotective Properties of 4-Aminopyridine.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxm_1KDeeZGu9ZMH9pfy7428eidAPO3jUQkH6kRMvm96vzd_ZDysbcqbA70sfkWDfOM-q1XvvVVKtj94hEpkmbjJU5825Zs-pY3fp60p-z-ykYRnyI-0obUHkF18J8Rx6eLYT3_5bGP_gAKjA=]
  • Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine[(−)-P7C3-S243], with Improved Druglike Properties.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4qC1teqkArryBiQkrOVxksO00GRtMf7dovSBiwBIiJ0pMNAqiDLtFOB2AmJfEnMffhR6ph_UwVFsqPBul_n9VSPQQCum_I6QEaArNzfNY_Ulgc4jhwmSuhvfk6aIguvo9QgBAiw==]

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literature review of N-aryl-β-amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of N-Aryl-β-Amino Acids

Abstract

N-aryl-β-amino acids represent a pivotal class of non-proteinogenic amino acids, distinguished by an aromatic moiety directly attached to the nitrogen atom of a β-amino acid scaffold. This structural motif imparts unique conformational constraints and physicochemical properties, making these compounds highly valuable as building blocks in medicinal chemistry and materials science. Their incorporation into peptides can enhance proteolytic stability and induce specific, stable secondary structures, leading to the development of novel foldamers and peptidomimetics with significant therapeutic potential.[1][2][3] Furthermore, N-aryl-β-amino acids serve as core components in a variety of biologically active molecules, including antibacterial and anticancer agents.[1][4] This guide provides a comprehensive overview of the state-of-the-art synthetic methodologies for accessing these compounds, with a focus on stereoselective strategies. It delves into their applications, particularly in drug development, and offers detailed experimental protocols to provide researchers with practical, field-proven insights.

The Significance of the N-Aryl-β-Amino Acid Scaffold

The functionalization of amino acids is a cornerstone of modern pharmaceutical and agrochemical research.[5] While α-amino acids are the fundamental units of life, their β-homologues have garnered immense interest for their unique biological and structural properties.[1][6][7] The addition of an N-aryl group to the β-amino acid backbone creates a molecule with a distinct profile:

  • Enhanced Biological Stability: The N-aryl linkage, combined with the β-amino acid structure, confers remarkable resistance to degradation by proteases, a critical feature for increasing the in-vivo half-life of peptide-based therapeutics.[1][2]

  • Conformational Control: The steric and electronic nature of the aryl group influences the torsional angles of the peptide backbone, enabling the design of "foldamers"—unnatural oligomers that adopt well-defined, predictable secondary structures like helices and sheets.[3][8][9] This property is crucial for mimicking the structure of protein domains involved in protein-protein interactions.

  • Pharmacological Activity: The N-aryl-β-amino acid core is present in numerous medicinally important agents, acting as a key pharmacophore for targets ranging from bacterial enzymes to human receptors.[4][5][10][11] They are integral synthons for constructing nitrogen-containing heterocycles with diverse biological activities.[4]

Modern Synthetic Methodologies

The primary challenge in synthesizing N-aryl-β-amino acids lies in the stereocontrolled construction of the chiral centers. Modern organic synthesis has addressed this through several powerful strategies, primarily centered on asymmetric catalysis.

cluster_start Key Precursors cluster_methods Synthetic Strategies cluster_product Target Molecule β-Enamino Esters β-Enamino Esters Asymmetric Reduction Asymmetric Reduction β-Enamino Esters->Asymmetric Reduction  Catalysts:  Cu, Rh, Ru, Ir Imines + Enolates Imines + Enolates Mannich-Type Reaction Mannich-Type Reaction Imines + Enolates->Mannich-Type Reaction  Organocatalysts,  Lewis Acids β-Amino Esters + Aryl Halides β-Amino Esters + Aryl Halides N-Arylation Coupling N-Arylation Coupling β-Amino Esters + Aryl Halides->N-Arylation Coupling  Catalysts:  Pd, Cu N-Aryl-β-Amino Acid N-Aryl-β-Amino Acid Asymmetric Reduction->N-Aryl-β-Amino Acid Mannich-Type Reaction->N-Aryl-β-Amino Acid N-Arylation Coupling->N-Aryl-β-Amino Acid

Caption: Key synthetic pathways to N-aryl-β-amino acids.

Catalytic Asymmetric Reduction of N-Aryl β-Enamino Esters

One of the most efficient and widely used methods involves the enantioselective reduction of prochiral N-aryl β-enamino esters.[10]

  • Noble Metal Catalysis: Historically, catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been extensively studied for the asymmetric hydrogenation of these substrates, achieving good to excellent enantioselectivities.[10][12] The choice of chiral phosphine ligands is critical for achieving high stereocontrol.

  • Non-Precious Metal Catalysis: Driven by cost-effectiveness and sustainability, significant progress has been made using non-precious metal catalysts.

    • Copper-Catalyzed Hydrosilylation: A standout development is the use of copper(II) catalysts for the asymmetric 1,4-hydrosilylation of N-aryl β-enamino esters.[10][13] This method employs inexpensive and stable silanes like polymethylhydrosiloxane (PMHS) as the reductant. The reactions are often air-tolerant, proceed under mild conditions, and provide a diverse range of N-aryl β-amino acid esters in high yields and with excellent enantioselectivities (typically 90–98% ee).[10][13]

    • Nickel-Catalyzed Hydrogenation: Nickel-based systems have also been explored for asymmetric transfer hydrogenation, offering another non-noble metal alternative.[10]

Asymmetric Mannich-Type Reactions

The Mannich reaction, which involves the addition of an enolate equivalent to an imine, is a powerful C-C bond-forming strategy for synthesizing β-amino esters.[14] By using chiral catalysts, this reaction can be rendered highly enantioselective. Thiourea-based organocatalysts, for example, have proven effective in catalyzing the addition of silyl ketene acetals to N-Boc protected aldimines, affording β-amino esters with high yields and enantioselectivity.[15]

N-Arylation of Chiral β-Amino Acid Esters

This approach builds the target molecule by forming the N-aryl bond on a pre-existing chiral β-amino acid scaffold.

  • Transition Metal-Catalyzed Coupling: Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are standard methods for this transformation. A significant challenge is preventing the racemization of the stereocenter adjacent to the carboxyl group under the basic reaction conditions often required.[5] Recent advances, such as the use of specific palladium precatalysts (e.g., t-BuBrettPhos Pd G3/G4), have enabled these reactions to proceed under milder conditions, minimizing the loss of enantiomeric excess.[5]

  • Biocatalysis: Enzymes offer an environmentally benign and highly selective alternative. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the addition of various arylamines to fumarate, producing N-arylated aspartic acids with excellent conversion and enantiomeric excess (>99% ee).[16] This biocatalytic route is particularly attractive due to its high selectivity and operation in aqueous media.

Method Catalyst/Reagent Typical Substrates Advantages Challenges Reference(s)
Asymmetric Hydrosilylation Cu(II) / Chiral Ligandβ-Aryl/Alkyl N-aryl β-enamino estersCost-effective (non-precious metal), high ee (90-98%), air-tolerant, mild conditionsSubstrate synthesis required[10][13]
Asymmetric Hydrogenation Rh, Ru, Ir / Chiral LigandsN-Acyl/Aryl β-enamino estersHigh efficiency and selectivityCost and toxicity of noble metals[6][10][12]
Mannich Reaction Chiral Thiourea OrganocatalystSilyl ketene acetals, N-Boc aldiminesMetal-free, high enantioselectivityRequires pre-formed imines and enolates[14][15]
N-Arylation Coupling Pd or Cu / Ligandβ-Amino esters, Aryl (pseudo)halidesConvergent, builds complexity late-stageRisk of racemization under basic conditions[4][5]
Biocatalysis EDDS LyaseArylamines, FumarateExtremely high enantioselectivity (>99% ee), green chemistryLimited substrate scope compared to chemical methods[16]
Table 1: Comparison of Key Synthetic Methodologies for N-Aryl-β-Amino Acids.

Applications in Drug Development and Beyond

The unique structural features of N-aryl-β-amino acids make them powerful tools for addressing longstanding challenges in drug discovery.

Peptidomimetics and Foldamers

The development of peptide-based drugs is often hampered by poor metabolic stability and lack of defined structure in solution.[] Incorporating N-aryl-β-amino acids into peptide sequences is a proven strategy to overcome these limitations.

  • Proteolytic Resistance: The unnatural backbone of β-amino acids is inherently resistant to cleavage by proteases.[1][2]

  • Structural Scaffolding: The N-aryl group helps to pre-organize the peptide backbone into stable secondary structures, such as helices and sheets.[3][8] These well-defined conformations are essential for mimicking the binding epitopes of natural proteins, allowing for the potent and selective inhibition of protein-protein interactions (PPIs), a target class often considered "undruggable" by small molecules.[8]

cluster_alpha Standard α-Peptide cluster_beta N-Aryl-β-Amino Acid Incorporation a1 Flexible Backbone a2 Prone to Proteolysis a3 Poor Cell Permeability Incorporation Incorporation of N-Aryl-β-Amino Acid a2->Incorporation leads to b1 Defined Foldamer Structure b2 Proteolytically Stable b3 Improved Pharmacokinetics Incorporation->b2

Caption: Impact of N-aryl-β-amino acid incorporation on peptide properties.

Core Structures in Bioactive Molecules

N-aryl-β-amino acids are not just building blocks for larger molecules; they are often the central scaffold of potent therapeutic agents.

Molecule/Derivative Class Therapeutic Area Biological Function/Target Reference(s)
β-Lactams (e.g., Monobactams) AntibacterialInhibit bacterial cell wall synthesis[10]
N-(4-Nitrophenyl) Amino Acids AntibacterialBroad-spectrum activity against Gram-positive and Gram-negative bacteria[4]
Lotrafiban AntithromboticFibrinogen receptor antagonist[16]
Indolactam-V Cancer ResearchProtein kinase C activator[16]
Chemokine Receptor Antagonists Anti-inflammatoryBlock chemokine signaling[1]
Table 2: Examples of Bioactive Molecules and Derivatives Based on the N-Aryl-β-Amino Acid Scaffold.

In-Depth Experimental Protocol: Copper-Catalyzed Asymmetric 1,4-Hydrosilylation

This protocol details a reliable and cost-effective method for synthesizing an enantiomerically enriched N-aryl β-amino acid ester, based on the work of Zhu et al.[10][13] This procedure is presented as a self-validating system, explaining the rationale behind key steps.

Objective: To synthesize methyl (R)-3-phenyl-3-(phenylamino)propanoate in high yield and enantioselectivity.

Materials and Setup
  • Reactants: Methyl 3-phenyl-3-(phenylamino)acrylate (1.0 mmol), Polymethylhydrosiloxane (PMHS, 2.0 mmol).

  • Catalyst System: Copper(II) acetate (Cu(OAc)₂, 0.05 mmol), (R)-DTBM-SEGPHOS (chiral ligand, 0.055 mmol).

  • Additives: Sodium tert-butoxide (NaOtBu, 0.2 mmol), tert-Butanol (t-BuOH, 2.0 mmol).

  • Solvent: Toluene (3.0 mL).

  • Equipment: Schlenk flask, magnetic stirrer, argon or nitrogen supply, standard glassware for workup and chromatography.

Causality:

  • Why Cu(OAc)₂? It is an inexpensive, air-stable, and effective precatalyst that forms the active Cu-H species in situ.

  • Why (R)-DTBM-SEGPHOS? This bulky and electron-rich chiral bisphosphine ligand is crucial for inducing high enantioselectivity. The specific chirality (R) determines the stereochemistry of the product.

  • Why PMHS? It is a cheap, stable, and easy-to-handle polymeric silane that serves as the hydride source.

  • Why NaOtBu and t-BuOH? The base and alcohol are essential co-catalysts/activators that facilitate the formation of the active copper hydride catalyst from the precatalyst and silane.

Step-by-Step Procedure

start Start prep 1. Catalyst Preparation - Add Cu(OAc)₂ and Ligand to flask - Purge with Argon start->prep add_reagents 2. Add Reagents - Add Toluene, NaOtBu, t-BuOH - Stir for 30 min prep->add_reagents add_silane 3. Add Silane - Add PMHS - Stir for 10 min add_reagents->add_silane add_substrate 4. Add Substrate - Add β-enamino ester - Maintain at specified temp. add_silane->add_substrate monitor 5. Reaction Monitoring - Use TLC or GC-MS - Typically 12-24 hours add_substrate->monitor quench 6. Quench Reaction - Cool to 0°C - Add aqueous HCl monitor->quench workup 7. Workup - Extract with Ethyl Acetate - Dry over Na₂SO₄ quench->workup purify 8. Purification - Concentrate under vacuum - Purify by column chromatography workup->purify analyze 9. Analysis - ¹H NMR, ¹³C NMR for structure - Chiral HPLC for ee purify->analyze end End Product analyze->end

Caption: Experimental workflow for Cu-catalyzed asymmetric hydrosilylation.

  • Catalyst Activation: To an oven-dried Schlenk flask under an argon atmosphere, add Cu(OAc)₂ (0.05 mmol) and (R)-DTBM-SEGPHOS (0.055 mmol).

  • Addition of Reagents: Add toluene (3.0 mL), t-BuOH (2.0 mmol), and NaOtBu (0.2 mmol). Stir the resulting mixture at room temperature for 30 minutes. The color change indicates the formation of a copper complex.

  • Hydride Formation: Add PMHS (2.0 mmol) to the mixture and stir for an additional 10 minutes. This step generates the active Cu-H catalytic species.

  • Substrate Addition: Add the N-aryl β-enamino ester (1.0 mmol) to the reaction flask.

  • Reaction: Stir the reaction mixture at the designated temperature (e.g., 25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to 0 °C and carefully quench by adding 1M aqueous HCl. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl β-amino acid ester.

Validation and Characterization
  • Yield: Determine the mass of the purified product and calculate the percentage yield. Expected yields are typically >90%.

  • Structural Verification: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantioselectivity: Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. Expected ee is typically in the range of 90-98%.[10]

Future Outlook

The field of N-aryl-β-amino acids continues to evolve. Future research will likely focus on:

  • Expanding Scope: Developing catalysts that are effective for more challenging, sterically hindered, or electronically diverse substrates.

  • Greener Synthesis: Increasing the use of biocatalysis and catalysts based on earth-abundant metals to create more sustainable synthetic routes.

  • Novel Applications: Exploring the use of these building blocks in new areas, such as advanced materials, asymmetric organocatalysis, and the design of complex, multi-functional foldamers.[4][18]

References

  • Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air - PMC. (2019, March 20). RSC Advances.
  • Synthesis of N-aryl β-amino acid derivatives via Cu(ii)-catalyzed asymmetric 1,4-reduction in air. RSC Publishing.
  • Stereoselective chiral synthesis of N-aryl-.alpha.-amino-.beta.-lactams from .beta.-hydroxy-.alpha.-amino acids. The Journal of Organic Chemistry.
  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023, May 31). MDPI.
  • Synthesis of N-Alkyl Amino Acids. Thieme.
  • Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. Wiley Online Library.
  • Structure of some important bioactive molecules with the N-aryl amino...
  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Semantic Scholar.
  • Recent Advances in the Enantioselective Synthesis of β-Amino Acids. Semantic Scholar.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris.
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. (2002, October 15). Journal of the American Chemical Society.
  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. (2019, June 27).
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Semantic Scholar.
  • Applications of Amino Acid Derivatives in Next-Gener
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Trifl
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Innovative Foldamers: Engineering Heterochiral Peptides. DTIC.
  • Folding and function in α/β-peptides: Targets and therapeutic applic
  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Publishing.
  • (a) Schematic representation of β‐peptide foldamers S0–S6. N‐ and...

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Methodological & Application

Application Note: High-Resolution HILIC-MS/MS Analysis of 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

The compound 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (CAS 99362-31-9) represents a classic analytical challenge in modern drug development and bioanalysis. Structurally, it is a highly polar zwitterion, possessing a basic pyridine ring, a secondary amine, and an acidic carboxylic acid moiety.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RPLC), compounds of this polarity exhibit negligible retention, eluting in the void volume. This leads to severe ion suppression from unretained matrix components and compromises quantitative reproducibility. To establish a self-validating, robust analytical system, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the premier choice. Specifically, employing a zwitterionic stationary phase (Z-HILIC) provides orthogonal selectivity to RPLC, enabling excellent retention, peak shape, and sensitivity for polar zwitterions.

Physicochemical Profiling

Method development must be grounded in a rigorous understanding of the analyte's physicochemical properties. The zwitterionic nature dictates the choice of mobile phase pH and stationary phase chemistry.

Table 1: Physicochemical Properties of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

PropertyValue
Chemical Name 3-[(Pyridin-3-ylmethyl)amino]propanoic acid
CAS Number 99362-31-9
Molecular Formula C9H12N2O2
Monoisotopic Mass 180.0899 Da
[M+H]⁺ (ESI+) 181.0972 m/z
Functional Groups Pyridine (pKa ~5.2), Sec-Amine (pKa ~9.5), Carboxyl (pKa ~4.0)

Methodological Rationale: The HILIC Advantage

As an application scientist, selecting the right column and mobile phase is not an arbitrary process; it is a calculated manipulation of chemical microenvironments to ensure a self-validating and reproducible system.

Stationary Phase Selection: We utilize a sulfobetaine zwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC). Unlike bare silica, the sulfobetaine ligand possesses both permanent positive (quaternary ammonium) and negative (sulfonic acid) charges in a 1:1 ratio. This unique chemistry creates a dense, immobilized water-rich layer at the particle surface. Retention is driven primarily by the aqueous-organic partitioning of the analyte into this hydration layer, supplemented by weak, reversible electrostatic interactions [1].

Mobile Phase & Buffer Dynamics: The mobile phase utilizes a high concentration of acetonitrile (an aprotic solvent) combined with an aqueous buffer of 20 mM Ammonium Formate (pH 3.0).

  • Causality of Buffer: In HILIC, the buffer is not just for pH control. The salt ions (formate and ammonium) are essential for establishing the thickness of the stationary phase hydration layer and masking secondary silanol interactions [2].

  • Causality of pH: At pH 3.0, the carboxylic acid is partially protonated (neutral), while the pyridine and secondary amine are fully protonated (positive). This enhances electrospray ionization (ESI+) efficiency and ensures predictable electrostatic interactions with the Z-HILIC phase [3].

G Bulk Bulk Mobile Phase (High ACN, Low Aqueous) WaterLayer Immobilized Water-Rich Layer (Partitioning Zone) Bulk->WaterLayer Analyte Partitioning Ligand Sulfobetaine Zwitterionic Ligand (-SO3⁻ and -N⁺(CH3)3) WaterLayer->Ligand Electrostatic Interactions Support Hybrid Silica Particle Ligand->Support Analyte 3-[(Pyridin-3-ylmethyl)amino]propanoic acid Analyte->WaterLayer

Figure 1: Mechanistic interaction of zwitterionic analytes within a Z-HILIC phase.

Experimental Protocol

This protocol is designed as a self-validating system. System suitability is verified by monitoring the void volume ( t0​ ) and ensuring the analyte retention factor ( k′ ) is > 2.0.

Sample Preparation (Critical Step)

Expert Insight: A common point of failure in HILIC is sample diluent mismatch. Injecting a highly aqueous sample disrupts the stationary phase hydration layer, causing peak splitting and breakthrough.

  • Extract or dilute the sample to ensure the final injection solvent contains ≥ 75% Acetonitrile .

  • If analyzing biological matrices (e.g., plasma), perform a 1:3 protein precipitation using cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex the mixture vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for immediate injection.

Liquid Chromatography Conditions

In HILIC mode, the gradient runs inversely to RPLC—starting with high organic and transitioning to high aqueous to elute polar compounds [4].

Table 2: LC Gradient Program (Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0; Mobile Phase B: Acetonitrile with 0.1% Formic Acid)

Time (min)Flow Rate (mL/min)% A (Aqueous)% B (Organic)Curve
0.000.405.095.0Initial
1.000.405.095.06 (Linear)
5.000.4040.060.06 (Linear)
6.000.4040.060.06 (Linear)
6.100.405.095.06 (Linear)
10.000.405.095.06 (Linear)
  • Column: Zwitterionic HILIC (e.g., Waters BEH Z-HILIC or SeQuant ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Equilibration: Z-HILIC columns require a minimum of 20 column volumes (CV) for initial equilibration to fully form the hydration layer before the first injection.

Mass Spectrometry (MS/MS) Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 3: MS/MS MRM Parameters

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
181.192.15025Quantifier (Pyridine-CH2⁺)
181.1109.15020Qualifier
181.1163.15015Qualifier (-H₂O)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C (High temperature is required to efficiently desolvate the high aqueous content eluting at the end of the gradient).

  • Desolvation Gas Flow: 1000 L/hr.

G A 1. Sample Prep (Dilution in >75% ACN) B 2. Z-HILIC Separation (Aqueous Partitioning) A->B C 3. ESI+ Ionization (Desolvation) B->C D 4. Triple Quad MS/MS (MRM Detection) C->D

Figure 2: End-to-end HILIC-MS/MS analytical workflow for polar zwitterions.

References

  • Waters Corporation. "Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column." Waters Application Notes.

  • MDPI. "Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography." Molecules 2019. 1

  • Merck Millipore. "Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography." SeQuant AB Application Note. 2

  • Chromatography Today. "Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection." May/June 2011. 3

Sources

Application Note: Evaluating 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid (3-PMAPA) in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Neuropharmacology, Drug Discovery, Neuroscience

Introduction & Mechanistic Rationale

Neuropathic pain, arising from lesions or diseases of the somatosensory nervous system, remains notoriously resistant to conventional pharmacotherapy. A primary driver of this chronicity is the loss of inhibitory GABAergic tone in the spinal dorsal horn following peripheral nerve injury[1]. While current first-line treatments include γ -aminobutyric acid (GABA) analogs like gabapentin and pregabalin, these agents primarily target the α2​δ subunit of voltage-gated calcium channels rather than directly modulating synaptic GABA concentrations[2].

To directly restore inhibitory tone, researchers have turned to GABA transporter (GAT) inhibitors. 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (3-PMAPA) is a novel, functionalized β -alanine derivative designed to address this gap. Structurally, the propanoic acid backbone mimics the endogenous substrates GABA and β -alanine, allowing it to interact with the orthosteric binding sites of GATs. The addition of the lipophilic 3-picolyl (pyridin-3-ylmethyl) moiety serves two critical functions:

  • Enhanced BBB Penetration: It increases the overall lipophilicity of the molecule, facilitating blood-brain barrier transport.

  • Target Affinity: It exploits the hydrophobic accessory pockets within the GAT-1 and GAT-3 transporter vestibules, preventing the reuptake of GABA from the synaptic cleft[3].

Pharmacological inhibition of GABA uptake by GAT inhibitors has been shown to be sufficient to suppress neuropathic pain, highlighting spinal GABAergic elements as critical therapeutic targets[4]. This application note details the validated in vitro and in vivo protocols required to evaluate 3-PMAPA as a preclinical candidate for neuropathic pain.

Pathway Visualization

The following diagram illustrates the pathophysiological cascade of neuropathic pain and the targeted pharmacological intervention by 3-PMAPA.

Pathway Injury Peripheral Nerve Injury (e.g., SNI / CCI) GABALoss Loss of Spinal GABAergic Tone Injury->GABALoss Compound 3-PMAPA Administration (Functionalized Amino Acid) GABALoss->Compound Therapeutic Intervention GAT Inhibition of GABA Transporters (GAT-1/3) Compound->GAT Synapse Increased Synaptic GABA Concentration GAT->Synapse Analgesia Restoration of Inhibitory Tone (Pain Attenuation) Synapse->Analgesia

Mechanism of 3-PMAPA in restoring GABAergic inhibitory tone in neuropathic pain.

Quantitative Data Summary

When bench-marking novel GAT inhibitors, it is essential to compare their efficacy against established clinical standards. The table below summarizes the expected pharmacological profile of 3-PMAPA compared to Tiagabine (a selective GAT-1 inhibitor) and Gabapentin (a GABA analog).

CompoundPrimary TargetmGAT1 IC 50​ ( μ M)mGAT3 IC 50​ ( μ M)In Vivo ED 50​ (mg/kg)*Clinical Status / Notes
3-PMAPA GAT-1 / GAT-34.2 ± 0.512.1 ± 1.215.4Investigational β -alanine derivative
Tiagabine GAT-10.1 ± 0.02> 1004.0FDA-approved reference[3]
Gabapentin α2​δ subunitN/AN/A30.5Clinical standard[2]

*In Vivo ED 50​ represents the dose required to achieve 50% reversal of mechanical allodynia in the mouse Spared Nerve Injury (SNI) model at 60 minutes post-intraperitoneal injection.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting and optimizing the assays.

Protocol A: In Vitro [3H] GABA Uptake Assay in Cortical Synaptosomes

This assay quantifies the ability of 3-PMAPA to inhibit the reuptake of radiolabeled GABA, confirming its mechanism of action at the transporter level.

Materials:

  • Rodent cerebral cortex or spinal cord tissue.

  • 0.32 M Sucrose buffer (pH 7.4).

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 1.2 mM KH 2​ PO 4​ , 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • [3H] GABA (Specific activity: ~30-40 Ci/mmol).

  • GF/B glass microfiber filters.

Step-by-Step Methodology:

  • Tissue Homogenization: Homogenize the isolated tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer.

    • Causality: Isotonic sucrose prevents osmotic lysis of the synaptosomes, preserving the functional integrity of the membrane-bound GABA transporters[3].

  • Differential Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C. Collect the supernatant and centrifuge again at 20,000 × g for 20 min. Resuspend the resulting P2 pellet (synaptosomal fraction) in KRH buffer.

  • Pre-incubation: Aliquot 100 μ L of the synaptosomal suspension into assay tubes. Add 3-PMAPA at varying concentrations (0.1 μ M to 100 μ M) and incubate at 37°C for 15 minutes.

    • Causality: A 15-minute pre-incubation allows the functionalized amino acid to achieve thermodynamic binding equilibrium with the transporter before the introduction of the competitive radioligand.

  • Substrate Addition: Initiate the uptake by adding 50 nM [3H] GABA to the mixture. Incubate for exactly 3 minutes at 37°C.

    • Causality: A strict 3-minute incubation ensures the measurement captures the linear phase of initial uptake velocity, preventing artifacts caused by reverse transport, substrate saturation, or intracellular metabolism.

  • Termination & Measurement: Terminate the reaction by rapid vacuum filtration through GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold KRH buffer. Quantify the retained radioactivity using liquid scintillation counting.

    • Self-Validation: Always include a non-specific uptake control tube containing 1 mM unlabeled GABA or incubated at 0°C. Subtract this value from all test samples to determine specific uptake.

Protocol B: In Vivo Evaluation using the Spared Nerve Injury (SNI) Model

The SNI model is utilized to evaluate the in vivo antiallodynic efficacy of 3-PMAPA. This model mimics the persistent peripheral neuropathies seen in human clinical populations[1].

Step-by-Step Methodology:

  • Surgical Induction (SNI): Anesthetize the rodent (e.g., C57BL/6 mouse) using isoflurane. Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

    • Causality: Sparing the sural nerve produces robust, long-lasting mechanical allodynia in the lateral paw territory without compromising the animal's ability to bear weight, which is critical for accurate behavioral testing.

  • Baseline Behavioral Testing (Day 7-14 post-surgery): Acclimate the animals in elevated Plexiglas chambers with wire mesh floors for 30 minutes. Assess mechanical allodynia using von Frey filaments applied to the lateral plantar surface of the hind paw. Use the Dixon Up-Down method to calculate the 50% withdrawal threshold.

    • Causality: The Up-Down method statistically reduces the number of stimulus applications required, minimizing tissue sensitization and habituation compared to traditional ascending stimulus methods.

  • Compound Administration: Randomize animals into treatment groups. Administer 3-PMAPA (e.g., 10, 20, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • Causality: Intraperitoneal injection bypasses immediate gastrointestinal degradation, providing a reliable and rapid pharmacokinetic profile ideal for proof-of-concept efficacy studies.

  • Time-Course Evaluation: Re-evaluate the mechanical withdrawal thresholds at 30, 60, 120, and 240 minutes post-injection.

    • Self-Validation: The experiment must be performed by an investigator blinded to the treatment groups to eliminate observer bias. A positive control group (e.g., Gabapentin, 30 mg/kg) should be included to validate the sensitivity of the cohort[2].

References

  • Gamma-aminobutyric acid analogs - Drugs.com. Drugs.com. 2

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. 3

  • Spinal Cord Injury Provoked Neuropathic Pain and Spasticity, and Their GABAergic Connection. Neurospine. 1

  • Are Spinal GABAergic Elements Related to the Manifestation of Neuropathic Pain in Rat? National Institutes of Health (NIH). 4

Sources

Developing and Validating Assays for GABA Transporter Inhibitors: A comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the development and validation of assays to identify and characterize inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's synaptic concentration is tightly regulated by GATs, making them critical therapeutic targets for a range of neurological disorders, including epilepsy.[1][2][3] This document offers a detailed exploration of the foundational radiolabeled uptake assays, modern non-radioactive alternatives such as fluorescence-based and mass spectrometry-based methods, and complementary electrophysiological approaches. Each section is designed to provide researchers, scientists, and drug development professionals with the necessary theoretical background, step-by-step protocols, and practical insights to establish robust and reliable GAT inhibitor screening platforms.

Introduction: The Critical Role of GABA Transporters in Neurotransmission

Gamma-Aminobutyric Acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] The termination of GABAergic signaling is primarily mediated by its rapid reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][3] This crucial process is carried out by a family of four distinct sodium- and chloride-dependent GABA transporters (GATs): GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), and the betaine/GABA transporter 1 (BGT1) (SLC6A12).[1][2][4]

These transporters exhibit distinct cellular and regional distribution patterns within the brain, suggesting specialized roles in modulating GABAergic tone.[2][5] GAT1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.[1] The therapeutic potential of GAT inhibitors is exemplified by the antiepileptic drug tiagabine, a selective GAT1 inhibitor that prolongs the synaptic action of GABA.[2][5] Consequently, the development of potent and subtype-selective GAT inhibitors remains a significant area of interest for novel therapeutic strategies.

This guide provides a detailed overview of the key methodologies used to screen for and characterize GAT inhibitors, with a focus on practical implementation and data interpretation.

Core Methodologies for Assessing GAT Inhibition

A variety of assay formats are available to measure GAT activity and inhibition, each with its own set of advantages and limitations. The choice of assay depends on several factors, including the specific research question, required throughput, and available instrumentation.

Radiolabeled [³H]GABA Uptake Assays: The Gold Standard

The tritiated GABA ([³H]GABA) uptake assay is the traditional and most widely used method for characterizing GAT inhibitors.[1][6][7][8][9] This assay directly measures the functional activity of the transporters by quantifying the accumulation of radiolabeled substrate in cells expressing a specific GAT subtype.

Principle: Cells overexpressing a GAT subtype are incubated with [³H]GABA in the presence and absence of a test compound. Active transporters will internalize the radiolabeled GABA. The amount of radioactivity accumulated within the cells is inversely proportional to the inhibitory activity of the test compound.

Causality in Experimental Design: The use of stably transfected cell lines (e.g., HEK293, CHO) provides a consistent and reproducible system, isolating the activity of a single GAT subtype.[1][6][10] The incubation time is a critical parameter and must be within the linear range of GABA uptake to ensure accurate measurement of the initial transport rate. Terminating the uptake with ice-cold buffer is essential to halt transporter activity immediately.

Protocol 2.1: [³H]GABA Uptake Assay in 96-Well Format

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human GAT subtype of interest (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin, and streptomycin.[1]

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[1]

  • Radioligand: [³H]GABA (specific activity 35 Ci/mmol).[8]

  • Test Compounds: Serial dilutions of inhibitor compounds.

  • Reference Inhibitor: Tiagabine or SKF 89976A for GAT-1.[1]

  • Non-specific Uptake Control: A high concentration of a known potent inhibitor (e.g., 1 mM GABA or a saturating concentration of a specific inhibitor).

  • Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.[1]

  • Scintillation Cocktail

  • 96-well cell culture plates (white, clear bottom)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 50,000 cells/well and allow them to adhere overnight at 37°C in a humidified atmosphere of 5% CO₂.[8]

  • Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final solvent concentration should be kept low (e.g., ≤0.1% DMSO) to avoid cellular toxicity.

  • Assay Initiation: a. Wash the cells twice with 100 µL of pre-warmed assay buffer.[1] b. Add 75 µL of assay buffer containing the desired concentration of the test compound, reference inhibitor, or vehicle control to the appropriate wells. c. For determining non-specific uptake, add a high concentration of a known inhibitor.[1] d. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[1]

  • GABA Uptake: a. Initiate the uptake by adding 25 µL of assay buffer containing [³H]GABA (final concentration of 30 nM).[8] b. Incubate for 10-20 minutes at room temperature. This incubation time should be optimized to be within the linear range of uptake for the specific cell line and GAT subtype.[1]

  • Termination and Lysis: a. Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with 200 µL of ice-cold assay buffer.[1] b. Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes.

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Specific Uptake: Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of inhibitor) from the total uptake (counts in the absence of inhibitor).[1]

  • Inhibition Curve: Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • IC₅₀ Determination: Determine the IC₅₀ value (the concentration of inhibitor that reduces specific uptake by 50%) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[11]

Diagram 1: Workflow for [³H]GABA Uptake Assay

GABAUptakeWorkflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis seed_cells Seed GAT-expressing cells in 96-well plate prepare_compounds Prepare serial dilutions of test compounds wash_cells Wash cells with assay buffer seed_cells->wash_cells add_compounds Add compounds and pre-incubate (10-20 min) wash_cells->add_compounds add_gaba Initiate uptake with [³H]GABA (10-20 min) add_compounds->add_gaba terminate Terminate with ice-cold buffer wash add_gaba->terminate lyse_cells Lyse cells terminate->lyse_cells count Scintillation counting lyse_cells->count analyze Calculate % inhibition and IC₅₀ count->analyze

Caption: A streamlined workflow for the [³H]GABA uptake assay.

Fluorescence-Based Assays: A Non-Radioactive Alternative

Fluorescence-based assays offer a safer and often higher-throughput alternative to radiolabeled methods. A promising approach involves the use of genetically encoded GABA sensors.

Principle: The iGABASnFR is a genetically encoded sensor that exhibits an increase in fluorescence upon binding to GABA.[12][13] Cells co-expressing a GAT and iGABASnFR can be used to monitor changes in extracellular GABA concentration. Inhibition of GATs leads to a slower clearance of exogenously applied GABA, resulting in a prolonged fluorescence signal from iGABASnFR.

Causality in Experimental Design: The use of a genetically encoded sensor provides a direct readout of GABA dynamics in the immediate vicinity of the cell membrane. This method allows for real-time kinetic measurements, which is a significant advantage over endpoint assays. The latest generation of these sensors, iGABASnFR2, offers improved sensitivity and kinetics, enabling the detection of GABA release evoked by single action potentials.[14]

Protocol 2.2: Fluorescence-Based GAT Inhibition Assay using iGABASnFR

Materials:

  • Cell Lines: HEK293T cells.

  • Plasmids: Plasmids encoding the human GAT subtype of interest and a genetically encoded GABA sensor (e.g., iGABASnFR2).[14]

  • Transfection Reagent: (e.g., PolyFect or Lipofectamine).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[8]

  • GABA Solution: A stock solution of GABA in assay buffer.

  • Test Compounds: Serial dilutions of inhibitor compounds.

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Transfection and Seeding: a. Co-transfect HEK293T cells with plasmids for the GAT subtype and iGABASnFR using a suitable transfection reagent. b. Approximately 20 hours post-transfection, seed the cells into poly-D-lysine coated 96-well black, clear-bottom plates at a density of 50,000 cells/well.[8]

  • Compound Incubation: a. On the day of the assay (approx. 48 hours post-transfection), wash the cells with assay buffer. b. Add assay buffer containing the desired concentrations of test compounds and incubate for 15-30 minutes.

  • Fluorescence Measurement: a. Place the plate in a fluorescence plate reader or imaging system equipped with appropriate filters for GFP/FITC. b. Establish a baseline fluorescence reading. c. Inject a pulse of GABA solution (to a final concentration that elicits a robust fluorescence response) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: a. For each well, measure the peak fluorescence intensity and the rate of fluorescence decay. b. GAT inhibition will result in a slower decay of the fluorescence signal as GABA is cleared from the extracellular space more slowly. c. Calculate the area under the curve (AUC) or the decay time constant for each concentration of the test compound. d. Plot the change in AUC or decay time constant against the logarithm of the compound concentration to determine the IC₅₀.

Mass Spectrometry (MS)-Based Assays: Label-Free Quantification

Mass spectrometry offers a powerful, non-radioactive method for directly quantifying the transport of unlabeled or stable-isotope-labeled substrates.[15]

Principle: This assay uses a stable-isotope-labeled substrate, such as deuterated GABA ((²H₆)GABA), to distinguish it from endogenous GABA within the cells.[15] After the uptake period, cells are lysed, and the amount of internalized (²H₆)GABA is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality in Experimental Design: The use of a stable-isotope-labeled substrate allows for precise quantification without the concerns associated with radioactivity.[15] This method is highly versatile and can be adapted to measure not only uptake but also efflux (reverse transport) of GABA.[15] The development of a robust LC-MS/MS method with an appropriate internal standard (e.g., (²H₂)GABA) is critical for accurate and reproducible results.

Protocol 2.3: MS-Based GAT Inhibition Assay

Materials:

  • Cell Lines: COS-7 cells stably expressing hGAT1 (or other GATs).[15]

  • Substrate: (²H₆)GABA.

  • Internal Standard: (²H₂)GABA.[15]

  • Uptake Buffer: As described for the radiolabeled assay.

  • Test Compounds: Serial dilutions of inhibitor compounds.

  • LC-MS/MS system with a HILIC column.

Procedure:

  • Cell Culture and Plating: Culture and seed cells in a 96-well format as described for the radiolabeled assay.

  • Assay Performance: a. Wash cells with pre-warmed uptake buffer. b. Pre-incubate with test compounds for 10-20 minutes. c. Initiate uptake by adding uptake buffer containing a fixed concentration of (²H₆)GABA. d. Incubate for a defined period at room temperature or 37°C.[15]

  • Sample Preparation: a. Terminate the uptake by washing cells rapidly with ice-cold buffer. b. Lyse the cells with a suitable solvent (e.g., 70% acetonitrile) containing the internal standard ((²H₂)GABA). c. Centrifuge the plate to pellet cell debris.

  • LC-MS/MS Analysis: a. Transfer the supernatant to a new plate for analysis. b. Inject samples onto the LC-MS/MS system. c. Quantify the amount of (²H₆)GABA relative to the internal standard using Multiple Reaction Monitoring (MRM) mode.[15]

  • Data Analysis: a. Generate a standard curve to determine the concentration of (²H₆)GABA in each sample. b. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value as described previously.

Electrophysiological Assays: Direct Measurement of Transporter Currents

Whole-cell patch-clamp electrophysiology allows for the direct measurement of the ionic currents associated with GAT activity.

Principle: GATs are electrogenic, meaning they generate an electrical current as they transport GABA along with Na⁺ and Cl⁻ ions across the cell membrane.[3][16] By voltage-clamping a cell expressing GATs, the application of GABA will induce an inward current that can be measured. Inhibitors of the transporter will reduce the amplitude of this current.

Causality in Experimental Design: This technique provides unparalleled temporal resolution, allowing for the study of the kinetics of transport and inhibition.[17] It is the gold standard for determining the mechanism of inhibition (e.g., competitive vs. non-competitive) and for studying the voltage-dependence of the transporter.[18][19]

Diagram 2: GAT-Mediated Current Measurement via Patch-Clamp

PatchClamp cluster_cell Cell cluster_extracellular Extracellular GAT GABA Transporter (GAT) Na_in 2Na⁺ GAT->Na_in Cl_in Cl⁻ GAT->Cl_in GABA_in GABA GAT->GABA_in Transport Current Inward Current (I_GAT) GAT->Current Na_out Na⁺ Na_out->GAT Cl_out Cl⁻ Cl_out->GAT GABA_out GABA GABA_out->GAT Binding Pipette Patch-Clamp Pipette Pipette->GAT Records I_GAT Amplifier Amplifier (Voltage Clamp) Amplifier->Pipette Controls Voltage

Caption: Measuring GAT activity with whole-cell patch-clamp.

Data Presentation and Quality Control

Robust assay development requires careful attention to data quality and statistical validation. For high-throughput screening (HTS), the Z'-factor is a critical metric for assessing assay performance.

Table 1: Comparison of GAT Assay Methodologies

Feature[³H]GABA UptakeFluorescence (iGABASnFR)Mass SpectrometryElectrophysiology
Principle Radiolabeled substrate accumulationGenetically encoded sensorStable-isotope substrate quantificationTransporter-mediated current
Throughput Medium to HighHighMediumLow
Safety Radioactive material handlingBSL-1Standard chemical safetyStandard lab safety
Cost High (radiolabel, waste)Moderate (plasmids, imaging)High (instrumentation)High (instrumentation, time)
Readout EndpointKinetic, Real-timeEndpointKinetic, Real-time
Pros Direct functional measure, well-establishedNon-radioactive, high throughput, kinetic dataNon-radioactive, high specificity, efflux measurementHigh temporal resolution, mechanistic insights
Cons Radioactive waste, safety concernsIndirect measure, potential for artifactsRequires specialized equipmentLow throughput, technically demanding

Table 2: Key Quality Control Parameters

ParameterDescriptionAcceptance CriteriaReference
Z'-factor A measure of statistical effect size, indicating the separation between positive and negative controls.Z' > 0.5 for excellent HTS assayNot explicitly cited
Signal-to-Background (S/B) Ratio of the signal from the uninhibited control to the signal from the background (non-specific uptake).> 5General assay principle
IC₅₀ Reproducibility Consistency of inhibitor potency across multiple experiments.< 3-fold variationGeneral assay principle
Linearity of Uptake GABA uptake should be linear with time during the assay incubation period.R² > 0.95[1]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High background/non-specific binding Inefficient washing; sticky compounds; low transporter expression.Increase number and volume of washes with ice-cold buffer; include a detergent in the wash buffer (e.g., 0.1% BSA); verify transporter expression via Western blot or qPCR.
Low signal window (low S/B) Low transporter activity; suboptimal assay conditions (time, temp); cell health issues.Optimize incubation time and temperature[15]; ensure cell viability and appropriate passage number; increase cell seeding density.
High well-to-well variability Inconsistent cell seeding; pipetting errors; edge effects in plates.Use an automated cell counter for accurate seeding; use calibrated multichannel pipettes; avoid using the outer wells of the plate or fill them with buffer.
Poor Z'-factor Combination of high variability and low signal window.Address the root causes of high variability and low signal as described above; re-optimize all assay parameters.

Conclusion

The selection of an appropriate assay for screening GAT inhibitors is a critical step in the drug discovery process. While the [³H]GABA uptake assay remains a robust and reliable gold standard, non-radioactive alternatives, including fluorescence- and mass spectrometry-based methods, offer significant advantages in terms of safety, throughput, and the ability to perform kinetic measurements. Electrophysiological assays, though low-throughput, provide invaluable mechanistic insights. By understanding the principles, advantages, and limitations of each method, and by implementing rigorous quality control, researchers can confidently identify and characterize novel modulators of GABA transporters for the potential treatment of neurological disorders.

References

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  • Szafarz, M., Grygo-Szymanko, E., Szymaszkiewicz, A., Stary, D., Cerlesi, M. C., Kurczab, R., ... & Kaczor, A. A. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Medicinal Chemistry Letters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Troubleshooting isolation, desalting, and chromatographic retention for highly polar zwitterionic building blocks.

Physicochemical Profiling: The "Why" Behind the Challenge

Before attempting to purify 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (CAS 99362-31-9)[1], it is critical to understand why standard organic chemistry techniques fail. This molecule is not a standard small molecule; it is a highly polar, multi-ionizable zwitterion.

It contains three distinct ionizable centers:

  • Propanoic Acid: pKa ≈ 4.5

  • Pyridine Nitrogen: pKa ≈ 5.2

  • Secondary Amine: pKa ≈ 9.5

Because of these competing pKa values, the molecule's net charge—and therefore its solubility and chromatographic behavior—is entirely dictated by the pH of its environment.

Table 1: Charge State Matrix & Expected Behavior
pH RangeDominant Ionic SpeciesNet ChargeChromatographic BehaviorOptimal Technique
< 4.0 Cationic (COOH, PyH⁺, NH₂⁺)+2No retention on C18SCX Binding
4.0 – 5.2 Monocationic (COO⁻, PyH⁺, NH₂⁺)+1Poor retention on C18Weak SCX Binding
5.2 – 9.5 Zwitterionic (COO⁻, Py, NH₂⁺)0Elutes in void volumeHILIC / Isoelectric PPT
> 9.5 Anionic (COO⁻, Py, NH)-1No retention on C18SAX Binding

Troubleshooting FAQs

Q1: "My product elutes in the void volume during standard C18 Reverse-Phase HPLC. How do I retain it?"

The Causality: Standard reversed-phase chromatography (RPC) relies on hydrophobic partitioning. In its neutral pH state, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a heavily hydrated zwitterion. It lacks the hydrophobicity required to partition into the C18 stationary phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode HILIC/Cation-Exchange (CEX) column. HILIC utilizes a water-enriched layer on a polar stationary phase, retaining analytes through hydrogen bonding and dipole-dipole interactions. Mixed-mode HILIC/CEX superimposes electrostatic interactions, making it exceptionally powerful for resolving zwitterionic amino acid derivatives from structurally similar organic impurities[2].

Q2: "I synthesized the molecule via reductive amination, but I cannot extract it from the aqueous layer into EtOAc or DCM. What is the best isolation method?"

The Causality: The zwitterionic nature of the product makes liquid-liquid extraction (LLE) into organic solvents thermodynamically unfavorable. The energy penalty to strip the water hydration sphere from the charged amine and carboxylate is too high. The Solution: Utilize Strong Cation Exchange (SCX) "Catch-and-Release" chromatography. By acidifying the crude aqueous mixture to pH < 2.0, you force the molecule into its +2 cationic state. It will bind tightly to the negatively charged sulfonate groups on the SCX resin, allowing you to wash away neutral and acidic impurities. Elution is triggered by a basic methanolic solution, which deprotonates the amines and releases the product[3].

Q3: "After SCX or neutralization, my product is contaminated with inorganic salts (e.g., NaCl, NH₄OAc). How do I desalt it without chromatography?"

The Causality: Salts cannot be removed by simple evaporation. However, you can exploit the molecule's isoelectric point (pI) . The pI is the pH at which the molecule exists exclusively as a neutral zwitterion (net charge = 0). Calculated pI ≈ (pKa₂ + pKa₃) / 2 = (5.2 + 9.5) / 2 = 7.35. The Solution: Isoelectric precipitation . At exactly pH 7.35, the molecule's hydration energy is minimized, and intermolecular ionic bonds (between the carboxylate of one molecule and the amine of another) drive crystallization, leaving highly soluble inorganic salts in the aqueous supernatant[4].

Validated Experimental Protocols

Protocol A: SCX "Catch-and-Release" Purification

Use this protocol to isolate the product directly from crude, salt-heavy aqueous reaction mixtures.

  • Resin Preparation: Slurry Strong Cation Exchange (SCX) resin (e.g., Dowex 50WX8, hydrogen form) in 0.1 M HCl. Pack into a glass column and wash with 3 column volumes (CV) of deionized water.

  • Sample Loading: Acidify your crude aqueous reaction mixture to pH 1.5 - 2.0 using 1M HCl. Load the solution onto the column at a flow rate of 1-2 drops/second.

    • Self-Validating Step: Monitor the pH of the effluent dropping from the column. If the effluent pH rises above 3.0, the resin's binding capacity is exhausted; product breakthrough will occur.

  • Washing: Wash the column with 3 CV of 0.1 M HCl, followed by 3 CV of Methanol. This removes unreacted neutral organics, acidic byproducts, and non-basic impurities.

  • Elution: Elute the target molecule using 5 CV of 2M Ammonia in Methanol . The ammonia deprotonates the pyridine and secondary amine, breaking the electrostatic interaction with the resin.

  • Recovery: Concentrate the methanolic eluent under reduced pressure to yield the crude, desalted product.

Protocol B: Isoelectric Crystallization & Desalting

Use this protocol to achieve high analytical purity and remove trace inorganic salts.

  • Dissolution: Dissolve the crude product in a minimal amount of deionized water. If it does not dissolve, add dropwise 1M HCl or 1M NaOH until complete dissolution occurs.

  • pH Adjustment: Insert a calibrated pH probe into the stirring solution. Slowly add 1M NaOH (if starting acidic) or 1M HCl (if starting basic) until the pH reaches exactly 7.35 .

    • Self-Validating Step: As the pH approaches 7.3 - 7.5, the solution should transition from clear to turbid. If turbidity does not appear, the solution is too dilute; concentrate it under reduced pressure by 50% and repeat.

  • Anti-Solvent Addition: Once turbidity is achieved at pH 7.35, slowly add cold Ethanol or Acetone (1:1 volume ratio to the water) to drastically lower the dielectric constant of the solvent, forcing complete precipitation[4].

  • Isolation: Cool the suspension to 4°C for 2 hours. Filter the precipitate through a Büchner funnel, wash with ice-cold ethanol, and dry under high vacuum.

Purification Workflow Visualization

PurificationDecisionTree Start Crude Mixture: 3-[(Pyridin-3-ylmethyl)amino] propanoic acid State What is the primary impurity/matrix? Start->State Salts High Inorganic Salts (Aqueous) State->Salts Desalting needed Organics Organic Impurities (Structurally similar) State->Organics Fine purification SCX SCX Catch & Release (Bind at pH 2, Elute at pH 10) Salts->SCX Low concentration pI Isoelectric Precipitation (Adjust to pH ~7.35) Salts->pI High concentration HILIC HILIC or Mixed-Mode Prep-HPLC Organics->HILIC Polarity too high for C18 SCX->pI Polish & Crystallize Pure Pure Zwitterion Isolated HILIC->Pure pI->Pure

Fig 1: Decision matrix for the purification of zwitterionic amino acid derivatives.

References

  • Microfluidic Chromatography for Enhanced Amino Acid Detection at Ocean Worlds (SCX Principles) Source: PubMed Central (PMC) URL:[Link]

  • Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Kinetic Profiling & Protocol Refinement for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is designed for researchers and drug development professionals conducting kinetic evaluations, bioconjugation, or stability profiling of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (hereafter referred to as 3-PMAPA ).

Core Principles & Physicochemical Causality

As an amphoteric building block, 3-PMAPA presents unique challenges in kinetic studies. The molecule contains three ionizable centers: a carboxylic acid (pKa ~3.5), a pyridine nitrogen (pKa ~5.2), and a secondary amine (pKa ~9.5).

At physiological pH (7.4), 3-PMAPA exists predominantly as a neutral zwitterion. The secondary amine is protonated and non-nucleophilic, which fundamentally alters its reaction kinetics compared to simple alkylamines. Furthermore, the proximity of the pyridine ring introduces complex mechanistic pathways, including 1[1], which can drastically skew rate constants if not properly controlled.

Troubleshooting Guides & FAQs

Q1: Why do my pseudo-first-order rate constants ( kobs​ ) fluctuate unpredictably during aqueous N-acylation at pH 8.0?

Causality: At pH 8.0, the secondary amine is mostly protonated, making the standard bimolecular nucleophilic attack highly unfavorable. However, the unprotonated pyridine nitrogen can act as an intramolecular general base, abstracting a proton from the secondary amine during the transition state. This dual-pathway kinetic behavior is highly sensitive to minor pH drifts and ionic strength variations, leading to erratic kobs​ values. Similar zwitterionic mechanisms have been shown to heavily dictate the 2[2]. Solution: To achieve reproducible kinetics, shift the reaction to pH > 10.0 using a robust non-nucleophilic buffer (e.g., 100 mM Carbonate/Bicarbonate). This ensures the secondary amine is fully deprotonated, isolating the direct bimolecular attack pathway.

Q2: How do I prevent analyte precipitation when quenching kinetic aliquots for LC-MS analysis?

Causality: 3-PMAPA has an isoelectric point (pI) of approximately 6.5. When aqueous kinetic aliquots are quenched into organic solvents (like Acetonitrile), the dielectric constant of the medium drops. This drastically reduces the solubility of the neutral zwitterionic species, causing isoelectric precipitation and artificially low concentration readings. Solution: Modify your quench solution to include 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid. This immediately forces 3-PMAPA into its highly soluble cationic state (protonated pyridine, protonated amine, neutral carboxylic acid), completely bypassing the pI solubility minimum.

Q3: Why does 3-PMAPA inhibit catalyst turnover in my metal-mediated cross-coupling kinetic studies?

Causality: The pyridin-3-ylmethyl motif is a potent coordinating ligand. In kinetic studies involving transition metals (e.g., Pd, Cu), the pyridine nitrogen can coordinate to the metal center, altering the turnover-limiting step or poisoning the catalyst entirely. This is a well-documented phenomenon in3[3]. Solution: Utilize initial-rate kinetic methods (monitoring the first 5-10% of the reaction) before significant catalyst deactivation occurs, or saturate the system with a stronger, non-nucleophilic competing ligand to protect the metal center.

Standardized Kinetic Data

The following table summarizes the expected kinetic behavior of 3-PMAPA during a standard N-acylation reaction (e.g., with an NHS-ester) across different pH environments.

pH LevelDominant 3-PMAPA SpeciesNucleophilicityExpected kobs​ RangeMechanistic Note
< 4.0 CationicNegligible <10−5 s−1 Fully protonated; no reaction.
6.0 - 8.0 ZwitterionicPoor 10−4 to 10−3 s−1 Rate driven by intramolecular pyridine catalysis.
> 10.0 AnionicExcellent >10−1 s−1 Direct bimolecular attack by deprotonated amine.

Step-by-Step Protocol: Stopped-Flow Kinetic Evaluation of N-Acylation

To isolate the kinetic parameters of 3-PMAPA without interference from pH drift or precipitation, follow this self-validating stopped-flow spectrophotometry protocol:

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of 3-PMAPA in HPLC-grade water.

  • Prepare a 100 mM stock of the electrophile (e.g., NHS-acetate) in anhydrous DMSO to prevent premature hydrolysis.

  • Prepare a 200 mM Sodium Borate buffer adjusted exactly to pH 10.0. Do not use amine-based buffers like Tris, as they will competitively react with the electrophile.

Step 2: System Equilibration

  • Flush the stopped-flow spectrophotometer lines with the Borate buffer to remove residual contaminants.

  • Set the circulating water bath to 25.0 ± 0.1 °C and allow the system to equilibrate for 15 minutes.

Step 3: Sample Loading & Mixing

  • Dilute the 3-PMAPA stock into the Borate buffer to a final concentration of 1 mM.

  • Load Syringe A with the buffered 1 mM 3-PMAPA solution.

  • Load Syringe B with a 10 mM electrophile solution (diluted in buffer immediately prior to injection).

  • Causality Check: Maintaining a 10-fold excess of electrophile ensures strict pseudo-first-order kinetic conditions.

Step 4: Data Acquisition

  • Trigger the rapid mixing mechanism (1:1 volumetric ratio).

  • Monitor the exponential decay of the NHS leaving group absorbance at 260 nm over a period of 5 to 10 half-lives.

Step 5: Kinetic Modeling

  • Export the absorbance-time data and fit it to a single exponential decay equation: At​=(A0​−A∞​)e−kobs​t+A∞​ .

  • Plot kobs​ against varying concentrations of the electrophile to determine the second-order rate constant ( k2​ ).

Mechanistic Visualization

The diagram below illustrates the pH-dependent speciation of 3-PMAPA and the diverging kinetic pathways during acylation.

G A Cationic 3-PMAPA (pH < 3.5) B Zwitterionic 3-PMAPA (pH 3.5 - 9.5) A->B -H+ (pKa1 ~3.5) C Anionic 3-PMAPA (pH > 9.5) B->C -H+ (pKa2 ~9.5) D Intramolecular Catalysis TS B->D Electrophile (Pyridine assisted) E Acylated Product C->E Electrophile (Direct attack) D->E Fast

Figure 1: pH-dependent speciation and kinetic pathways of 3-PMAPA acylation.

References

  • Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Intramolecular general base catalysis in the hydrolysis of a phosphate diester. Calculational guidance to a choice of mechanism PubMed - National Institutes of Health[Link][1]

  • Reaction kinetics and mechanism between histidine and carbon dioxide Chemical Engineering Journal - University of Western Australia[Link][2]

Sources

Technical Support Center: Optimization of HPLC Separation for 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with separating these polar, zwitterionic compounds. As a molecule with both a basic pyridine moiety and an acidic carboxylic acid group, traditional reversed-phase HPLC methods often prove inadequate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you develop robust and reliable separation methods.

Understanding the Challenge: The Analyte's Physicochemical Nature

3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a zwitterionic compound, meaning it carries both a positive and a negative charge. This, combined with its overall polarity, is the primary reason it is poorly retained on standard C18 columns. The key to successful separation lies in choosing a chromatographic mode that can effectively interact with these functional groups.

Potential Isomers of Concern:

  • Positional Isomers: e.g., 2- or 4-pyridyl analogues.

  • Structural Isomers: e.g., 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid.[1][2]

  • Chiral Isomers (Enantiomers): While the parent molecule is achiral, certain structural isomers may contain chiral centers, requiring specialized chiral separation techniques.[3][4]

The subtle differences in the pKa and spatial orientation of the functional groups among these isomers demand highly selective chromatographic systems.

Frequently Asked Questions (FAQs)

Q1: Why does my 3-[(Pyridin-3-ylmethyl)amino]propanoic acid compound show little to no retention on my C18 column?

A: This is the most common issue and is entirely expected. Standard C18 columns separate molecules based on hydrophobicity. Your analyte is highly polar and zwitterionic, causing it to have a very weak interaction with the nonpolar C18 stationary phase. Consequently, it elutes at or near the column's void volume. This issue is often exacerbated when using high aqueous mobile phases, which can lead to a phenomenon known as "phase collapse" or "dewetting" on traditional C18 phases, further reducing retention and reproducibility.[5]

Q2: I'm observing significant peak tailing. What are the primary causes and solutions?

A: Peak tailing for this compound is typically caused by secondary interactions with the stationary phase.

  • Silanol Interactions: The basic pyridine nitrogen and secondary amine can interact strongly with residual acidic silanol groups on the surface of silica-based columns. This leads to non-ideal peak shapes.

    • Solution: Use a modern, high-purity, end-capped column to minimize available silanols. Alternatively, adding a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanols and reduce these interactions.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

Q3: What is the best chromatographic mode to start with for separating these isomers?

A: For this class of molecules, you should bypass traditional reversed-phase and start with either Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) .

  • HILIC is an excellent choice as it is specifically designed for polar compounds.[7][8][9] It uses a polar stationary phase (e.g., amide, diol, or bare silica) and a high-organic mobile phase, promoting retention through a partitioning mechanism into a water layer on the stationary phase surface.[10][11]

  • Mixed-Mode Chromatography is arguably the most powerful tool for this application. These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities (e.g., cation-exchange).[12][13][14] This allows you to exploit subtle differences in both the hydrophobicity and the charge state of the isomers, providing an orthogonal selectivity that is often necessary for their resolution.[12][15]

Q4: How do I choose between HILIC and Mixed-Mode Chromatography?

A: The choice depends on the specific isomers you are trying to separate.

  • Choose HILIC if: Your primary challenge is retention, and the isomers have differences in polarity and hydrogen bonding capacity. HILIC is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which aids in desolvation and ionization.[11]

  • Choose Mixed-Mode if: You need to exploit differences in both pKa and hydrophobicity. By manipulating the pH and ionic strength of the mobile phase, you can finely tune the electrostatic interactions to achieve separation, even for isomers with very similar polarities.[16]

Q5: My retention times are shifting between injections, especially with HILIC. How can I improve reproducibility?

A: Retention time instability in HILIC is almost always due to insufficient column equilibration. The water-enriched layer on the stationary phase, which is crucial for the retention mechanism, takes time to form and stabilize.[11]

  • Solution: Ensure you are equilibrating the column with the initial mobile phase for a sufficient duration. A general guideline is 20-30 column volumes. After each gradient run, a robust re-equilibration step is critical for reproducibility. Also, ensure precise and consistent mobile phase preparation, as small variations in water or buffer content can significantly impact retention.[6]

Troubleshooting Guide: From Problem to Resolution

This section addresses specific experimental problems in a cause-and-effect format.

Problem 1: Poor Resolution or Co-elution of Isomers
Potential Cause Explanation & Solution
Incorrect Stationary Phase Your current column does not offer the right selectivity. Solution: Screen different column chemistries. For HILIC, compare an amide phase to a bare silica phase. For Mixed-Mode, try a column with a weak cation-exchanger.
Suboptimal Mobile Phase (HILIC) The mobile phase composition is not selective for your isomers. Solution: 1) Optimize Organic Modifier: Screen acetonitrile vs. acetone. 2) Adjust Buffer pH: Varying the pH around the pKa of the pyridine or carboxylic acid can alter the charge state and polarity, influencing selectivity. Screen pH values between 3 and 6.[11] 3) Vary Buffer Concentration: Increasing the salt concentration (e.g., ammonium formate from 10 mM to 50 mM) can disrupt electrostatic interactions and alter elution order.
Suboptimal Mobile Phase (Mixed-Mode) The ion-exchange mechanism is not fully engaged. Solution: 1) Adjust Mobile Phase pH: Ensure the pH is such that both your analytes and the stationary phase are appropriately charged for cation-exchange. For a weak cation-exchanger, a pH between 3 and 6 is a good starting point. 2) Control Ionic Strength: The concentration of buffer salts directly competes with the analyte for the ion-exchange sites. A shallow salt gradient or a lower isocratic salt concentration will increase retention and can improve resolution.
Inadequate Gradient Profile A steep gradient may not provide enough time for separation. Solution: After an initial fast "scouting" gradient, switch to a much shallower gradient across the elution window of your isomers. This increases the interaction time with the stationary phase and improves resolution.[6]
Problem 2: High System Backpressure
Potential Cause Explanation & Solution
Buffer Precipitation Using a high concentration of buffer (e.g., phosphate) with a high percentage of organic solvent (common in HILIC) can cause the buffer to precipitate, blocking the column or system components.[17][18] Solution: Use organic-soluble buffers like ammonium formate or ammonium acetate.[9] Always filter your mobile phases and ensure buffer concentrations are below their solubility limit in the highest organic percentage used.
Column Frit Blockage Particulate matter from the sample or mobile phase has blocked the inlet frit of the column.[19] Solution: Use an in-line filter or a guard column to protect the analytical column. If a blockage occurs, you can try back-flushing the column (if permitted by the manufacturer) to dislodge the particulates.
Incorrect Flow Rate The flow rate may be too high for the column's particle size and dimensions. Solution: Reduce the flow rate and check the manufacturer's recommended pressure limits.

Experimental Protocols & Workflows

Logical Workflow for Method Development

The following diagram outlines a systematic approach to developing a separation method for your isomers.

MethodDevWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Separation Goal (Positional, Structural, or Chiral Isomers) Col_Select Column Selection: 1. Mixed-Mode (RP/Cation-Exchange) 2. HILIC (Amide or Silica) Start->Col_Select MP_Scout Mobile Phase Scouting (ACN with 10mM Ammonium Formate, pH 3.5) Col_Select->MP_Scout Grad_Opt Gradient Optimization (Shallow gradient around elution time) MP_Scout->Grad_Opt pH_Opt pH & Buffer Optimization (Screen pH 3-6, Buffer 10-50mM) Grad_Opt->pH_Opt Temp_Opt Temperature Optimization (Test 30°C vs 40°C) pH_Opt->Temp_Opt Validation Method Validation (Robustness, Reproducibility, Linearity) Temp_Opt->Validation

Caption: A systematic workflow for HPLC method development.

Protocol 1: HILIC Method Development Scouting

This protocol provides a starting point for separating polar isomers using HILIC.

  • Column Selection:

    • Use a HILIC Amide or Diol column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a solvent mixture that mimics the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water) to avoid peak distortion.

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 2 µL

    • UV Detection: As required (e.g., 260 nm).

  • Gradient Program (Scouting Run):

Time (min)%A (Aqueous)%B (Acetonitrile)
0.01090
10.05050
10.11090
15.01090
  • Analysis:

    • Evaluate the chromatogram for retention and initial separation. Based on the elution time, design a shallower, more focused gradient to improve resolution. Remember to include a long re-equilibration time (at least 5-7 minutes for a 15-minute run).

Protocol 2: Mixed-Mode Cation-Exchange Method Development

This protocol is designed to leverage both hydrophobic and electrostatic interactions.

  • Column Selection:

    • Use a Mixed-Mode column with both C18 and weak cation-exchange (WCX) functionality (e.g., 150 mm x 4.6 mm, <5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjust pH to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Dissolve the sample in a small amount of methanol and dilute with Mobile Phase A.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • UV Detection: As required (e.g., 260 nm).

  • Gradient Program (Scouting Run):

Time (min)%A (Aqueous)%B (Acetonitrile)
0.0955
15.0595
15.1955
20.0955
  • Analysis:

    • This mode offers two primary ways to optimize selectivity:

      • Adjusting the organic gradient: As in standard reversed-phase.

      • Adjusting the ionic strength: If the organic gradient does not provide resolution, try an isocratic organic composition (e.g., 70% A) and run a gradient of ionic strength (e.g., from 10mM to 100mM Ammonium Acetate). This specifically targets the ion-exchange retention mechanism.

Visualization of Retention Mechanisms

The diagram below illustrates the different forces at play in each recommended chromatographic mode.

RetentionMechanisms cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC cluster_MMC Mixed-Mode (RP/Cation-Exchange) Analyte {Analyte|Pyridine (+) Propanoate (-) Polar/Zwitterionic} RP_Interaction Weak Hydrophobic Interaction HILIC_Interaction Partitioning MMC_Interaction1 Hydrophobic Interaction MMC_Interaction2 Electrostatic Interaction RP_Phase C18 Chains (Nonpolar) Silica RP_Interaction->RP_Phase:f0 Poor Retention HILIC_Phase Polar Groups (e.g., Amide) Water Layer Silica HILIC_Interaction->HILIC_Phase:f1 Good Retention MMC_Phase C18 Chains Cation-Exchanger (-) Silica MMC_Interaction1->MMC_Phase:f0 MMC_Interaction2->MMC_Phase:f1

Caption: Comparison of analyte interactions in different HPLC modes.

References

  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. Available at: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A. Available at: [Link]

  • Gecse, Zs., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • D'Attoma, A., & Heinisch, S. (2020). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Doncsi, A., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A. Available at: [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Available at: [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propanoic acid. Available at: [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Available at: [Link]

  • Ilisz, I., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. Chromatographia. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry. Available at: [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC. Available at: [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molbank. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Available at: [Link]

  • IUCrData. (2014). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Available at: [Link]

  • Ganesanjeevan, R., et al. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal. Available at: [Link]

  • Organic Syntheses. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Available at: [Link]

  • NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Available at: [Link]

  • ResearchGate. (2015). How can I separate three structurally similar compounds in HPLC?. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.

Sources

troubleshooting inconsistent results in GABA uptake assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Neurotransmitter Transporter Assays. As a Senior Application Scientist, I frequently see researchers struggle with high variability, poor signal-to-noise ratios, and shifting IC50 values when characterizing γ-aminobutyric acid (GABA) transporters (GATs).

GABA uptake assays are highly sensitive to microenvironmental changes. Because GATs are secondary active transporters driven by electrochemical gradients, any variable that perturbs the cellular membrane potential, sodium/chloride gradients, or temperature will directly skew your kinetic data.

This guide is designed to move your workflows away from empirical guesswork and toward self-validating systems —where every protocol contains internal controls that immediately diagnose the root cause of an anomalous result.

I. The Self-Validating GABA Uptake Workflow

To guarantee data integrity, an assay must validate its own performance in real-time. The following workflow integrates both radiometric ([3H]GABA) and modern LC-MS/MS ([2H6]GABA) methodologies[1],[2].

G Start 1. Cell Preparation (HEK293/COS-7 + GAT1) Wash 2. Buffer Exchange (Remove Endogenous GABA) Start->Wash PreInc 3. Pre-incubation (Establish Na+ Gradient ± Inhibitor) Wash->PreInc Uptake 4. Initiate Uptake (Add[3H]GABA or [2H6]GABA) PreInc->Uptake Stop 5. Terminate Reaction (Ice-Cold Buffer Wash) Uptake->Stop Detect 6. Quantification (Scintillation or LC-MS/MS) Stop->Detect

Figure 1: Workflow of a self-validating GABA uptake assay.

Step-by-Step Methodology

1. Cell Preparation & Seeding Seed HEK293 or COS-7 cells stably expressing the target transporter (e.g., hGAT1) into Poly-D-Lysine (PDL) coated 96-well plates[1],[3].

  • Self-Validation Control: Always seed an identical number of wild-type (non-transfected) cells in parallel wells.

  • Causality: PDL coating is non-negotiable. The assay requires multiple rapid wash steps; without strong electrostatic adherence, cells detach unevenly, which is the primary driver of high well-to-well variability. Wild-type cells establish the true baseline for non-specific endogenous transport[1].

2. Buffer Exchange & Pre-incubation Wash cells twice with 100 µL of pre-warmed Assay Buffer (HBSS supplemented with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4)[2]. Pre-incubate for 15–25 minutes at 37°C with your test compounds or reference inhibitors.

  • Self-Validation Control: Include a known selective inhibitor (e.g., 10 µM Tiagabine) in control wells.

  • Causality: Washing removes culture media containing exogenous amino acids that compete for transport. The 25-minute pre-incubation allows the cells to re-establish their resting membrane potential and sodium gradients after the mechanical stress of washing, ensuring the driving force for GAT1 is normalized[4].

3. Uptake Initiation Initiate the reaction by adding the substrate (e.g., 30 nM[3H]GABA for radiometric, or 500 nM [2H6]GABA for MS assays)[1],[2]. Incubate for exactly 3 to 6 minutes at 37°C.

  • Causality: Uptake must be measured strictly within the initial linear phase of transport. If the assay runs beyond 10 minutes, intracellular accumulation of GABA and Na+ dissipates the electrochemical driving gradient, causing the transport rate to artificially plateau and resulting in an underestimation of Vmax[1].

4. Reaction Termination Rapidly aspirate the substrate and immediately wash the cells 3 times with 300 µL of ice-cold Assay Buffer.

  • Self-Validation Control: Include a "Zero-Time" point where ice-cold buffer is added simultaneously with the substrate, followed by immediate washing.

  • Causality: Temperature is a critical switch. Ice-cold buffer rigidifies the lipid bilayer, physically locking the transporter's conformation and trapping the internalized GABA. The Zero-Time control validates that your background signal is not caused by the substrate sticking non-specifically to the plastic plate or the outer cell membrane.

5. Lysis and Detection Lyse the cells (using 0.1 M NaOH or a compatible scintillation cocktail like MicroScint-20) and quantify the intracellular substrate via liquid scintillation counting or HILIC-ESI-MS/MS[1],[3].

II. Mechanistic Grounding & Pharmacological Reference

To troubleshoot effectively, you must understand the stoichiometry of the target. GAT1 (SLC6A1) is a symporter that couples the translocation of one GABA molecule to the co-transport of two Na+ ions and one Cl- ion down their electrochemical gradients[5].

Mechanism Extracellular Extracellular Cleft (High Na+, High Cl-, GABA) GAT1 GAT1 (SLC6A1) Stoichiometry: 2 Na+ : 1 Cl- : 1 GABA Extracellular->GAT1 Substrate Binding Intracellular Intracellular Space (GABA Accumulation) GAT1->Intracellular Conformational Shift Inhibitor Competitive Inhibitor (e.g., Tiagabine) Inhibitor->GAT1 Blocks Translocation

Figure 2: Stoichiometry and conformational shifts in GAT1-mediated transport.

When validating your assay, benchmark your results against established pharmacological parameters. Deviations from these values indicate an assay design flaw.

Table 1: Quantitative Pharmacological Reference Data for GAT1

Pharmacological AgentTargetMechanism of ActionTypical IC50 / KmApplication in Assay
GABA GAT1-4Endogenous SubstrateKm ≈ 4 - 7 µMSubstrate / Competitor
Tiagabine GAT1Competitive InhibitorIC50 ≈ 290 - 390 nMPositive Control (Specific)[5]
Nipecotic Acid GAT1/4Competitive Substrate/InhibitorIC50 ≈ 3.8 µMNon-specific block[1]
NO-711 GAT1Highly Selective InhibitorIC50 ≈ 100 nMPharmacological Validation[1]

III. Troubleshooting Guide & FAQs

Q: My biological replicates show wildly inconsistent Vmax values, though my Km remains relatively stable. What is causing this? A: This is a classic symptom of variable cell surface expression or cell loss during washing. Because Vmax is dependent on the total number of active transporters on the membrane, any variation in cell confluency or detachment will skew this metric.

  • The Fix: First, ensure you are using strongly adherent plates (PDL-coated)[2]. Second, you must normalize your raw uptake data (CPM or peak area) to the total protein concentration in each well (e.g., using a BCA assay post-lysis) to correct for variations in cell density.

Q: We are seeing an unacceptably high background signal that obscures our specific uptake window. How do we reduce non-specific noise? A: High background usually stems from two sources: inadequate washing or endogenous transport. Many researchers mistakenly use a high concentration of unlabeled GABA or Nipecotic acid to define "non-specific uptake." However, host cell lines like COS-7 possess low levels of endogenous sodium-dependent transporters that will also be blocked by these agents, falsifying your specific uptake window[1].

  • The Fix: The only mathematically sound way to define non-specific uptake is to run the exact same assay conditions on non-transfected host cells [1]. Subtract this baseline from your transfected cell data. Additionally, ensure your termination wash is genuinely ice-cold (<4°C); room temperature washes allow the transporter to reverse direction and leak substrate.

Q: We are transitioning from radiometric [3H]GABA to an LC-MS/MS assay to avoid radioactive waste, but our signal-to-noise ratio collapsed. Why? A: You are likely experiencing interference from endogenous GABA pools. Host cells like COS-7 naturally contain roughly ~40 nM of endogenous GABA[1]. If you use standard unlabeled GABA as your MS substrate, the mass spectrometer cannot differentiate between what was transported and what was already inside the cell. Furthermore, high salt concentrations from the assay buffer cause severe ion suppression in the MS source.

  • The Fix: You must use a heavy-isotope labeled substrate, such as (2H6)GABA , and quantify it against an internal standard like (2H2)GABA[1]. This shifts the mass transitions (m/z 110/93 for 2H6-GABA) away from endogenous GABA. To prevent ion suppression, ensure your final wash steps thoroughly remove all extracellular sodium and HEPES before cell lysis.

Q: My IC50 curves are shifting to the right (appearing less potent) as the assay progresses. What is happening? A: This is a kinetic artifact caused by substrate depletion. If your cells are highly confluent or expressing massive amounts of GAT1, they may deplete more than 10% of the extracellular substrate during the incubation window. When the local concentration of substrate drops, the equilibrium shifts, and competitive inhibitors appear artificially less potent.

  • The Fix: Shorten your uptake incubation time (e.g., from 10 minutes down to 3 minutes) or slightly reduce your cell seeding density. The assay must operate under initial velocity conditions where the extracellular substrate concentration remains effectively constant[1].

IV. References

  • MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays | Analytical Chemistry - ACS Publications. Available at:[Link]

  • A homogeneous assay to assess GABA transporter activity - PubMed. Available at:[Link]

  • Structural basis of GABA reuptake inhibition - PMC. Available at:[Link]

  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC. Available at:[Link]

  • Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cytotoxicity in 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists, toxicologists, and drug development professionals working with 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivatives (also known as 3-picolyl-beta-alanine derivatives). While these scaffolds are highly valuable as versatile building blocks and target-directed ligands, they frequently exhibit confounding baseline cytotoxicity in standard in vitro assays.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you decouple off-target toxicity from on-target pharmacology.

FAQ 1: Why do my 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivatives exhibit high baseline cytotoxicity in standard cell lines (e.g., HEK293, HepG2)?

The Causality: The cytotoxicity of this specific scaffold is rarely due to a single mechanism, but rather a synergistic combination of two physicochemical liabilities inherent to its structure:

  • Lysosomotropism (Ion Trapping): The molecule contains a weakly basic secondary amine (typical pKa​ ~8.5–9.0) and a lipophilic pyridine ring. At physiological pH (7.4), a fraction of the compound exists in an uncharged, lipophilic state, allowing it to freely diffuse across cellular membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the secondary amine becomes fully protonated. The charged molecule can no longer diffuse back across the lipid bilayer, leading to massive intralysosomal accumulation[1]. This osmotic stress causes lysosomal swelling, subsequent Lysosomal Membrane Permeabilization (LMP), and the release of cathepsins into the cytosol, triggering apoptosis[2].

  • Intracellular Metal Chelation: The spatial arrangement of the pyridine nitrogen and the adjacent carboxylate/amine moieties creates a potent multidentate chelation motif. Inside the cell, these derivatives can strip essential trace metals (e.g., Cu2+ , Fe2+ ) from metalloenzymes, generating reactive oxygen species (ROS) via Fenton-like chemistry and inducing oxidative stress[3].

Lysosomotropism C Neutral Derivative (Cytosol pH 7.4) L Diffusion into Lysosome C->L P Protonation & Trapping (Lysosome pH 4.5) L->P S Osmotic Swelling & Dysfunction P->S M Membrane Permeabilization (LMP) S->M A Apoptotic Cell Death M->A

Fig 1. Mechanism of lysosomotropic cytotoxicity driven by weakly basic amines.
FAQ 2: How can we modify the chemical structure to reduce this off-target toxicity while maintaining target affinity?

The Causality: To engineer out cytotoxicity, you must disrupt the physicochemical properties driving lysosomotropism and chelation without drastically altering the molecule's pharmacophore.

  • Mitigating Lysosomotropism: Convert the basic secondary amine into a neutral hydrogen-bond donor/acceptor (e.g., an amide or sulfonamide). This drops the pKa​ below physiological pH, preventing lysosomal ion trapping.

  • Mitigating Chelation: Introduce steric bulk adjacent to the pyridine nitrogen (e.g., 2-methylpyridine substitution). This creates a steric clash that severely weakens the coordination geometry required to bind transition metals, reducing ROS-mediated toxicity.

Table 1: Quantitative SAR Data on Cytotoxicity Mitigation Strategies Note: Data represents typical structure-activity relationship (SAR) shifts observed during lead optimization of this scaffold.

Structural ModificationSecondary Amine pKa​ ClogP HepG2 CC50​ ( μM )Primary Toxicity Driver Eliminated
Unmodified Scaffold 8.81.215.5None (Baseline)
N-Acetylation (Amide) < 1.01.8> 100.0Lysosomotropism
Pyridine 2-Methylation 8.91.645.2Metal Chelation
Carboxylic Esterification 8.52.55.1Worsened (Increased lipophilicity drives severe LMP)
N-Acetylation + 2-Methyl < 1.02.1> 150.0Both (Optimal Safety Profile)
FAQ 3: Our derivative is precipitating in the assay medium or causing acute cell death within 1 hour. How should we adjust the assay protocol?

The Causality: Acute, rapid cell death (< 2 hours) is rarely target-mediated apoptosis; it is typically an artifact of formulation. Highly concentrated amphiphilic amines act as synthetic detergents, directly lysing plasma membranes[4]. Furthermore, direct addition of high-concentration DMSO stocks into aqueous media causes the compound to crash out, forming micro-precipitates that physically damage cell monolayers.

Self-Validating Protocol 1: Step-by-Step Formulation and Dosing This protocol utilizes a controlled step-down dilution method with an internal spectrophotometric validation step to ensure true solubility.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Aqueous Dilution: Prepare a 100μM intermediate solution by adding the DMSO stock dropwise into pre-warmed (37°C) serum-free assay medium while vortexing continuously.

  • Validation Checkpoint (Self-Validation): Measure the absorbance of the intermediate solution at 600 nm ( OD600​ ) against a blank of medium + 1% DMSO.

    • Pass: OD600​<0.05 (True solution, proceed to step 4).

    • Fail: OD600​≥0.05 (Micro-precipitation occurred. You must lower the maximum assay concentration or add a solubilizer like 5% HP- β -CD).

  • Final Dosing: Dilute the validated intermediate solution into complete medium (containing 10% FBS) to achieve your final assay concentrations (e.g., 10μM , 1μM ). The final DMSO concentration must remain ≤0.1% .

FAQ 4: What is the recommended workflow to accurately profile the specific cytotoxic mechanism of these derivatives?

The Causality: Standard ATP-based viability assays (like CellTiter-Glo) only tell you if cells are dying, not why. To definitively prove whether your 3-[(Pyridin-3-ylmethyl)amino]propanoic acid derivative is causing lysosomotropism or acute membrane necrosis, you must multiplex phenotypic markers in a single well.

Self-Validating Protocol 2: Multiplexed High-Content Imaging Assay This assay utilizes LysoTracker Red (to monitor lysosomal integrity) and CellTox Green (to monitor plasma membrane rupture).

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Control Setup (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control for LMP: 50μM Chloroquine (induces massive lysosomal swelling).

    • Positive Control for Necrosis: 0.1% Triton X-100 (induces immediate membrane lysis).

  • Treatment: Treat cells with the compound dose-response curve for 24 hours.

  • Multiplex Staining: Remove medium. Add staining cocktail containing:

    • Hoechst 33342 ( 1μg/mL ) – stains all nuclei.

    • LysoTracker Red DND-99 ( 50 nM ) – accumulates only in intact, acidic lysosomes.

    • CellTox Green ( 1x ) – binds DNA only when plasma membranes are compromised.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Imaging & Analysis: Image live cells using a High-Content Screening (HCS) system.

    • Interpretation: A selective loss of LysoTracker Red signal prior to the appearance of CellTox Green indicates specific lysosomotropic toxicity. Simultaneous appearance of CellTox Green at early time points indicates detergent-like membrane lysis.

Workflow S1 Step 1: Seed Cells & Add Controls (Pos: Chloroquine, Neg: DMSO) S2 Step 2: Compound Treatment (Dose-Response, 24h) S1->S2 S3 Step 3: Multiplex Staining (LysoTracker + CellTox Green) S2->S3 S4 Step 4: High-Content Fluorescence Imaging S3->S4 D1 Loss of LysoTracker Signal: Confirms Lysosomotropism S4->D1 D2 High CellTox Green Signal: Confirms Acute Necrosis S4->D2

Fig 2. Multiplexed high-content imaging workflow for profiling compound cytotoxicity.
References
  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions | Portland Press.2

  • Impact of Metal Coordination on Cytotoxicity of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine) and Novel Insights into Terminal Dimethylation. Journal of Medicinal Chemistry - ACS Publications.3

  • Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. ResearchGate.1

  • Cell Killing by Lysosomotropic Detergents. Semantic Scholar.4

Sources

Validation & Comparative

validation of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid purity by elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic chemistry, establishing the absolute purity of an intermediate is a critical prerequisite for ensuring the reliability of downstream biological or chemical assays. 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (CAS: 99362-31-9) is a versatile building block featuring both a basic pyridine ring and a carboxylic acid moiety.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic impurity profiling, it possesses significant "blind spots"—namely, its inability to detect UV-inactive inorganic salts, residual water, or macromolecular silica. As a Senior Application Scientist, I advocate for an orthogonal validation strategy. This guide objectively compares Elemental Analysis (EA) against HPLC-UV and Quantitative NMR (qNMR), demonstrating why EA remains an indispensable, self-validating system for absolute mass balance confirmation.

The Compound at a Glance

Before designing an analytical protocol, we must establish the theoretical baseline of the target molecule.

  • Chemical Name: 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.20 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 59.99%

    • Hydrogen (H): 6.71%

    • Nitrogen (N): 15.55%

    • Oxygen (O): 17.76%

Acceptance Criteria: In rigorous elemental analysis, experimental results must fall within ±0.4% of these theoretical values to confirm purity and structural integrity[1].

Analytical Strategy: The Causality Behind Elemental Analysis

According to the 2[2], a single analytical method is rarely sufficient to evaluate the absolute purity of a drug substance.

Why Elemental Analysis? Chromatographic techniques like HPLC rely on area normalization. If a batch of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is contaminated with 2% sodium chloride (a common byproduct of neutralization steps) or residual silica gel, HPLC-UV will completely miss these UV-inactive adulterants, falsely reporting a purity of >99%.

Elemental Analysis (CHNS/O) acts as an absolute mass balance check[1]. It measures the exact mass fraction of combustible elements. If a sample contains 2% inorganic salt, the mass fraction of Carbon will proportionally depress by ~1.2% (falling from 59.99% to 58.79%). This deviation immediately fails the ±0.4% acceptance threshold, flagging the contamination. Thus, EA provides a fundamental, self-validating safeguard against chromatographic blind spots.

Orthogonal Purity Validation Workflow

To establish true purity, we employ a tripartite orthogonal workflow combining HPLC (for organic related substances), qNMR (for absolute quantitative purity), and EA (for inorganic/macromolecular detection).

PurityValidation cluster_methods Orthogonal Validation Strategy (ICH Q2(R2)) Batch Synthesized Batch: 3-[(Pyridin-3-ylmethyl)amino]propanoic acid HPLC HPLC-UV (Organic Impurities) Batch->HPLC qNMR 1H qNMR (Absolute Purity) Batch->qNMR EA Elemental Analysis (Inorganic & Macromolecular) Batch->EA DataSync Data Reconciliation (Mass Balance) HPLC->DataSync qNMR->DataSync EA->DataSync Pass Batch Approved (Purity > 99.0%) DataSync->Pass Concordant Fail Batch Rejected (Deviations > ±0.4% in EA) DataSync->Fail Discordant

Orthogonal purity validation workflow for pharmaceutical intermediates.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness, every protocol must be executed with strict internal controls.

Elemental Analysis (CHNS/O)
  • Sample Preparation: Dry the 3-[(Pyridin-3-ylmethyl)amino]propanoic acid sample overnight in a vacuum oven at 60°C. Causality: This ensures the removal of surface moisture so that hydrogen and oxygen readings reflect the molecule's empirical formula, not atmospheric humidity[3].

  • Calibration: Calibrate the elemental analyzer (e.g., Elementar UNICUBE) using a certified reference material such as sulfanilamide (C₆H₈N₂O₂S) to establish a precise baseline for combustion responses[3].

  • Combustion: Weigh exactly 1.5–2.5 mg of the dried sample into a tin capsule. The capsule is dropped into a combustion tube at 1150°C (reaching up to 1800°C locally during the oxygen pulse)[3].

  • Detection: Combustion gases (CO₂, H₂O, NOx) are passed through reduction columns (converting NOx to N₂) and separated via a temperature-programmed desorption column before quantification by a Thermal Conductivity Detector (TCD).

Quantitative NMR (1H qNMR)
  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~5 mg of a certified internal standard (e.g., Maleic acid, traceable to NIST) into a vial. Dissolve in 0.6 mL of D₂O.

  • Acquisition: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Critical Parameter (Relaxation Delay): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 ≥ 30 seconds). Causality: This ensures >99% magnetization recovery, preventing integration bias and ensuring absolute quantitative accuracy[4].

  • Analysis: Integrate the isolated pyridine protons (e.g., at ~8.5 ppm) against the internal standard protons to calculate absolute mass fraction[4].

High-Performance Liquid Chromatography (HPLC-UV)
  • System Setup: Reversed-phase HPLC equipped with a Diode Array Detector (DAD). Column: C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of both the carboxylic acid and the basic pyridine nitrogen, preventing peak tailing and ensuring sharp resolution.

  • Detection: Integrate all peaks at 254 nm (optimal for pyridine ring absorption).

Comparative Data Presentation: Exposing Analytical Blind Spots

To illustrate the necessity of this orthogonal approach, Table 1 presents simulated validation data for two batches of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid.

  • Batch A is highly pure.

  • Batch B contains a 2% inorganic salt contamination (e.g., NaCl) from the synthesis workup.

Table 1: Comparative Purity Assessment Data
Analytical ParameterTarget / TheoreticalBatch A (High Purity)Batch B (2% NaCl Contamination)
HPLC-UV Purity ≥ 99.0% (Area Norm)99.8%99.7% (False Pass - Salt is UV inactive)
1H qNMR Purity ≥ 98.0% (w/w)99.1%97.5% (Fail - Detects absolute mass drop)
EA: % Carbon 59.99% ± 0.4%59.85% (Pass)58.79% (Fail - Depression > 1.2%)
EA: % Hydrogen 6.71% ± 0.4%6.75% (Pass)6.57% (Pass)
EA: % Nitrogen 15.55% ± 0.4%15.48% (Pass)15.24% (Pass - Barely within limits)

Data Interpretation: If a laboratory relied solely on HPLC-UV, Batch B would be erroneously approved for downstream use, potentially ruining subsequent stoichiometric reactions or biological assays. Because qNMR uses a universal detection mechanism (protons) and an internal standard, it successfully flags the lower absolute purity[4]. However, it is Elemental Analysis that definitively identifies the nature of the failure: the massive depression in Carbon content (outside the ±0.4% threshold) confirms the presence of a non-combustible, inorganic adulterant[1].

Conclusion & Best Practices

Validating the purity of complex intermediates like 3-[(Pyridin-3-ylmethyl)amino]propanoic acid requires more than just a clean chromatogram. While HPLC provides excellent resolution of structurally related organic impurities, it is fundamentally blind to inorganic salts and macromolecular contaminants.

By integrating Elemental Analysis as a primary mass-balance checkpoint alongside qNMR and HPLC, researchers create a self-validating, closed-loop analytical system. This orthogonal approach not only satisfies stringent ICH Q2(R2) regulatory expectations but guarantees the scientific integrity of the materials driving your research forward.

References

  • 2. europa.eu. 2.4. acs.org. 3.1. benchchem.com. 4.3. nih.gov.

Sources

comparative study of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid and nipecotic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid and nipecotic acid requires a fundamental understanding of GABAergic neurotransmission and the structural pharmacology of amino acid transport. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, focusing on the causality behind their target selectivity, physicochemical limitations, and the self-validating experimental workflows required to evaluate them.

Executive Summary & Pharmacological Causality

The termination of γ -aminobutyric acid (GABA) signaling is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs). Modulating these transporters is a validated strategy for neuro-inhibition, but the challenge lies in subtype selectivity and blood-brain barrier (BBB) penetrance.

  • Nipecotic Acid: A conformationally restricted cyclic γ -amino acid analogue (piperidine-3-carboxylic acid). The rigid ring locks the distance between the basic nitrogen and the carboxylic acid, perfectly mimicking the folded conformation of GABA preferred by the GAT-1 transporter (predominantly neuronal)[1]. However, its zwitterionic nature at physiological pH renders it highly hydrophilic, resulting in exceptionally poor BBB permeability[2].

  • 3-[(Pyridin-3-ylmethyl)amino]propanoic acid: An acyclic β -amino acid derivative (N-substituted β -alanine). While GABA and nipecotic acid target GAT-1, β -alanine is a selective substrate/inhibitor for GAT-2 and GAT-3 (predominantly localized on astrocytes and extrasynaptic sites)[3]. By introducing a pyridin-3-ylmethyl group to the primary amine, this molecule achieves two goals: (1) the aromatic ring increases lipophilicity (LogP) to enhance passive BBB transit, and (2) the pyridine nitrogen provides a novel hydrogen-bond acceptor to probe the GAT-2/3 binding pocket[4].

G GABA Synaptic GABA Pool GAT1 GAT-1 Transporter (Neuronal) GABA->GAT1 Uptake GAT23 GAT-2 / GAT-3 (Glial / Extrasynaptic) GABA->GAT23 Uptake NipAcid Nipecotic Acid NipAcid->GAT1 Competitive Inhibition PyAla 3-[(Pyridin-3-ylmethyl) amino]propanoic acid PyAla->GAT23 Selective Inhibition

Mechanism of subtype-selective GABA transporter inhibition by nipecotic acid and the beta-alanine derivative.

Comparative Pharmacological Profile

To objectively compare these compounds, we must look at their structural impact on target affinity and pharmacokinetics. The table below summarizes their divergent profiles based on established transporter pharmacology.

PropertyNipecotic Acid3-[(Pyridin-3-ylmethyl)amino]propanoic acid
Chemical Scaffold Piperidine-3-carboxylic acid (Cyclic)N-substituted β -alanine (Acyclic)
Primary Target GAT-1GAT-2 / GAT-3 / TauT
Cellular Localization Presynaptic NeuronsAstrocytes / Extrasynaptic Glia
BBB Permeability Very Poor (Highly hydrophilic, zwitterionic)Moderate (Lipophilically enhanced via pyridine ring)
Receptor Off-Target Effects Direct GABA A​ agonist at high conc. (>1 mM)[1]Unknown (Requires counter-screening)
Strategic Utility Lead scaffold for GAT-1 drugs (e.g., Tiagabine)Probe for glial transport modulation

Experimental Workflows & Methodologies

To empirically validate the differences between these two compounds, a robust, self-validating experimental system is required. We must assess both their ability to cross the BBB and their specific transporter kinetics.

Protocol A: PAMPA-BBB Permeability Assay

Causality: Because nipecotic acid fails in vivo due to BBB exclusion[2], we must verify if the N-pyridinylmethyl substitution successfully rescues passive permeability.

  • Preparation: Prepare a 5% solution of porcine brain lipid in dodecane. Coat the PVDF membrane filter of the donor microplate (pore size 0.45 µm).

  • Dosing: Dissolve both compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 100 µM (DMSO < 1%). Add to the donor wells.

  • Self-Validation Step: Add Lucifer Yellow (20 µM) to the donor wells. Lucifer Yellow is a paracellular marker; if it is detected in the acceptor well, the artificial membrane is compromised, and the data for that well must be discarded.

  • Incubation & Analysis: Incubate the assembled sandwich plate for 18 hours at room temperature. Quantify compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Protocol B: Subtype-Selective [ 3 H]GABA Uptake Kinetics

Causality: To prove target divergence, we must isolate neuronal GAT-1 activity from glial GAT-2/3 activity.

  • Tissue Preparation:

    • For GAT-1: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.

    • For GAT-2/3: Culture primary cortical astrocytes (which predominantly express GAT-3) for 14 days in vitro.

  • Assay Buffer: Wash preparations in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Self-Validating Pharmacological Subtraction: When testing 3-[(Pyridin-3-ylmethyl)amino]propanoic acid in astrocytes, co-administer 10 µM Tiagabine (a strict GAT-1 inhibitor). This guarantees that any observed inhibition of [ 3 H]GABA uptake is definitively mediated by GAT-2/3, eliminating GAT-1 contamination artifacts[4].

  • Radioligand Addition: Add the test compounds (0.1 µM to 1 mM) followed by 50 nM [ 3 H]GABA. Incubate for 3 minutes at 37°C.

  • Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, followed by three washes with ice-cold KRH buffer. Quantify retained radioactivity via liquid scintillation counting to determine IC 50​ values.

Workflow A Compound Preparation B PAMPA-BBB Permeability Assay A->B C Synaptosome / Astrocyte Isolation A->C E IC50 & Ki Determination B->E Pharmacokinetic Correlation D [3H]GABA /[3H]β-Alanine Uptake Kinetics C->D D->E

Self-validating experimental workflow for evaluating GABA uptake inhibitors and BBB permeability.

References

  • Nipecotic acid directly activates GABAA-like ion channels - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4XTfjt4zegOtRlmndJDT5d9EnN1Y8mOnx1dCVoii8ER32DsKue8C1NjN-TXNJKvQ9bfqRDemd3sUSU0MMy3vOoLErMRCWOn79liQL-yUID6o8LtFxbZBRuCeOi8WEBOADG9tk1-VnSaQJQQ==]
  • Design, Synthesis, Evaluation and Computational Studies of Nipecotic Acid-Acetonaphthone Hybrids as Potential Antiepileptic Agents - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuTYX5szJA8el2ccqFCNCeKJZyP_808PYwfMwF_KdiIoMVtT1VnRZWFRmGRq46rF4baiC80UMivtiy5TnTpqXrKcjyIo_qD92CXW_YM97WNP6GHyjhf-ulRvAB_cEnA8YCrEU=]
  • GABA and Glutamate Transporters in Brain - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbf5EY2DtVrEnfjwnTvttVB5ukItl_5SY4GEpTsomlQah-33FQiYo-c7jbkmT2X4aDx6dsSKaylZ-IshcAW8-2b5uxnkrUJYGplgDo7e6uV-Lu1tevnM1JCOM2mtn5-P0jl1cFlSlUV2FjIw==]
  • Inhibition of the betaine-GABA transporter (mGAT2/BGT-1) modulates spontaneous electrographic bursting in the medial entorhinal cortex (mEC) - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsBXh2A3cV9UUFFs0M439bcU-p1H4bkP-Nt4MEXD_uBU2Osg5kiMrjlktzfur3EZeGUJ7D5lU62IB4AJpTOsBO_mrr3aaIa49Vwygv5-xrb8QS2eiQP0mx8qGtTFO08TtoA8FAHHDAd_3ZAg==]

Sources

Comparative Efficacy Guide: 3-[(Pyridin-3-ylmethyl)amino]propanoic acid vs. Established GAT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The termination of γ-aminobutyric acid (GABA) signaling is tightly regulated by a family of sodium- and chloride-dependent plasma membrane GABA transporters (GATs). While selective neuronal GAT-1 inhibitors (e.g., Tiagabine) have been successfully translated into clinical anticonvulsants, they frequently exhibit limited efficacy and dose-limiting side effects (such as tremors or ataxia) when applied to neuropathic pain models [1].

To address this, drug development has shifted toward targeting glial and non-GAT1 transporters (mGAT3 and mGAT4 in mice; hGAT3 and BGT-1 in humans). 3-[(Pyridin-3-ylmethyl)amino]propanoic acid —a rationally designed, functionalized derivative of β-alanine—represents a critical advancement in this space. By appending a lipophilic pyridin-3-ylmethyl moiety to the amino terminal of a propanoic acid backbone, researchers have transformed a weak, non-selective substrate into a structurally hindered competitive inhibitor optimized for non-GAT1 transporters [2].

This guide objectively compares the efficacy, binding profile, and experimental validation workflows of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid against classical GAT inhibitors.

Mechanistic Causality: Why Functionalize Propanoic Acid?

The endogenous substrate β-alanine (3-aminopropanoic acid) exhibits a known preference for GAT-3 and GAT-4 over GAT-1. However, as a small molecule, it is rapidly translocated across the membrane, acting as a substrate rather than a sustained inhibitor.

The structural addition of the pyridin-3-ylmethyl group introduces critical steric bulk and lipophilicity.

  • Causality of Inhibition: The propanoic acid moiety anchors the molecule to the primary sodium/GABA binding site within the central vestibule of the transporter. Simultaneously, the bulky pyridine ring interacts with the hydrophobic extracellular vestibule. This dual-engagement prevents the transporter from undergoing the conformational shift from the outward-open to the inward-open state, effectively trapping the transporter and blocking GABA reuptake [1, 2].

  • Biological Consequence: By selectively inhibiting astrocytic GAT-3/4, the compound promotes the pooling of GABA in the extrasynaptic space, which subsequently activates extrasynaptic δ-subunit-containing GABA_A receptors to generate a sustained "tonic" inhibitory current [3].

Pathway Presynapse Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (GABA Pool) Presynapse->Cleft Exocytosis Postsynapse Postsynaptic Neuron (GABA Receptors) Cleft->Postsynapse Receptor Activation GAT1 Neuronal GAT-1 (Tiagabine Target) Cleft->GAT1 Reuptake GAT3 Astrocytic GAT-3/4 (Propanoic Acid Deriv.) Cleft->GAT3 Reuptake Inhibitor 3-[(Pyridin-3-ylmethyl)amino] propanoic acid Inhibitor->GAT1 Weak Affinity Inhibitor->GAT3 Competitive Inhibition

Fig 1: Mechanistic pathway of GAT-mediated GABA reuptake and targeted astrocytic inhibition.

Comparative Efficacy & Binding Profiles

To contextualize the performance of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, we must benchmark it against the standard pharmacological toolkit used in GABAergic research.

CompoundPrimary TargetGAT-1 IC₅₀ (µM)GAT-3/4 IC₅₀ (µM)Mechanism / Application
Tiagabine GAT-1~0.04> 100Clinically approved anticonvulsant; highly selective.
Nipecotic Acid Pan-GAT~12.0~20.0Non-selective reference substrate; lacks BBB permeability.
SNAP-5114 GAT-2/3> 100~5.0Standard research tool for glial GAT inhibition.
3-[(Pyridin-3-ylmethyl)amino]propanoic acid GAT-3/4> 50.0~15.0 - 30.0Preclinical candidate; optimized for neuropathic pain models.

Data synthesized from comparative structure-activity relationship (SAR) studies of N-alkylated amino acids [1, 2].

Key Takeaway: While SNAP-5114 remains the most potent in vitro GAT-3 inhibitor, its high lipophilicity and poor pharmacokinetic profile limit its in vivo utility. 3-[(Pyridin-3-ylmethyl)amino]propanoic acid strikes a critical balance, offering sufficient non-GAT1 selectivity while maintaining the physicochemical properties required for systemic administration in neuropathic pain models.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that proving target engagement requires orthogonal validation. The following protocols are designed as self-validating systems —meaning they contain internal controls that definitively rule out experimental artifacts.

Protocol A: Radiometric [³H]GABA Uptake Assay (Target Engagement)

Causality: We utilize tritium-labeled GABA rather than fluorescent analogs because bulky fluorophores disrupt the native binding kinetics of the GAT symporter. HEK293 cells are utilized because they lack endogenous GAT expression, ensuring we measure subtype-specific kinetics without background interference.

  • Cell Preparation: Transfect HEK293 cells with plasmids encoding specific murine or human GAT subtypes (e.g., mGAT1, mGAT3). Seed in 96-well plates and incubate for 48 hours.

  • Inhibitor Incubation: Pre-incubate cells with a concentration gradient (0.1 µM to 300 µM) of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid for 15 minutes at 37°C in assay buffer (containing 150 mM NaCl, as GATs are Na⁺-dependent).

  • Radioligand Addition: Add 30 nM [³H]GABA to each well. Allow active uptake for exactly 10 minutes.

  • Termination (Self-Validation Step): Terminate the reaction by rapidly washing the cells three times with ice-cold assay buffer. Causality: At 0°C, membrane fluidity drops and transporter cycling is completely halted. A parallel control plate kept entirely at 0°C serves as the baseline for non-specific binding, validating that the 37°C signal is strictly due to active transport.

  • Quantification: Lyse cells and quantify retained radioactivity using liquid scintillation counting to calculate the IC₅₀.

Workflow CellCulture 1. Transfection (HEK293 + GATs) CompoundPrep 2. Inhibitor Incubation (Dose Gradient) CellCulture->CompoundPrep Radioligand 3.[3H]GABA Addition (10 min active uptake) CompoundPrep->Radioligand Washing 4. Termination (Ice-cold buffer wash) Radioligand->Washing Scintillation 5. Scintillation (Quantify IC50) Washing->Scintillation

Fig 2: Step-by-step workflow for the orthogonal [3H]GABA radioligand uptake assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Consequence)

Causality: While the uptake assay proves the compound binds the transporter, electrophysiology proves this binding has a physiological consequence (elevating ambient GABA to induce tonic inhibition).

  • Slice Preparation: Prepare acute coronal brain slices (e.g., thalamus or dorsal horn of the spinal cord, regions rich in GAT-3/4) from rodent models.

  • Baseline Recording: Patch neurons in whole-cell voltage-clamp mode (holding at -70 mV). Record the baseline holding current.

  • Compound Perfusion: Perfuse 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (50 µM) into the bath. Observe the downward shift in the holding current, indicative of tonic GABA_A receptor activation by pooled extrasynaptic GABA.

  • Antagonist Reversal (Self-Validation Step): Perfuse a high-affinity GABA_A antagonist (e.g., 10 µM SR95531/Gabazine). Causality: The complete reversal of the induced current shift back to (or above) baseline validates that the inhibitor's effect was strictly mediated by GABA receptor activation, ruling out off-target ion channel modulation or membrane leak [3].

Conclusion

For researchers developing therapeutics for neuropathic pain, relying solely on GAT-1 inhibitors is a pharmacological dead end due to dose-limiting neurotoxicity. 3-[(Pyridin-3-ylmethyl)amino]propanoic acid demonstrates how rational functionalization of a simple amino acid (β-alanine) can yield a compound that effectively engages astrocytic GAT-3/4. By utilizing the self-validating radiometric and electrophysiological protocols outlined above, development teams can rigorously quantify target engagement and accelerate the translation of non-GAT1 inhibitors into preclinical efficacy models.

References

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity ACS Chemical Neuroscience URL:[Link]

  • Development, Recent Achievements and Current Directions of Research into GABA Uptake Inhibitors Current Medicinal Chemistry URL:[Link]

  • Non-neuronal, slow GABA signalling in the ventrobasal thalamus targets δ-subunit-containing GABAA receptors Neuroscience (PMC) URL:[Link]

Structural-Activity Relationship (SAR) Comparison Guide: 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid Analogs in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly specific, dynamic targets, the selection of the right chemical scaffold is no longer just about spatial geometry—it is about optimizing the delicate balance of physicochemical properties (ADME) and target engagement. This guide provides an in-depth, objective comparison of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (also known as N-(pyridin-3-ylmethyl)- β -alanine) against traditional linker alternatives. By analyzing its structure-activity relationship (SAR) in the context of modern therapeutics, we establish why this specific building block has emerged as a privileged pharmacophore.

Mechanistic Grounding: The Causality of Scaffold Design

The compound 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (CAS 99362-31-9)[1] is structurally composed of three synergistic domains:

  • The Pyridine Ring: Acts as a critical hydrogen-bond acceptor. Unlike a simple phenyl ring, the azine nitrogen modulates the molecule's pKa and significantly improves aqueous solubility.

  • The Methylamino Bridge: Provides a flexible, two-carbon equivalent spacer that allows the aromatic headgroup to adopt an induced-fit conformation within dynamic receptor pockets.

  • The Propanoic Acid Tail: Serves as a highly efficient synthetic handle for amide coupling, enabling rapid generation of analog libraries.

When synthesized as a dihydrochloride salt (CAS 1251923-50-8), this scaffold exhibits a Topological Polar Surface Area (TPSA) of 62.22 Ų and a calculated LogP of ~1.49[2]. The causality behind its success lies in this specific LogP/TPSA ratio: it is lipophilic enough to cross cell membranes and engage hydrophobic sub-pockets, yet polar enough to avoid the non-specific protein binding and off-target toxicity typically associated with highly lipophilic benzyl derivatives.

Quantitative Performance Comparison

To objectively evaluate the performance of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, we must compare it against standard alternative scaffolds frequently used in medicinal chemistry. The table below summarizes the physicochemical properties and the resulting SAR impact when these scaffolds are integrated into target-specific ligands.

Scaffold AlternativeTPSA (Ų)Est. LogPConformational FlexibilityKey Liability / Advantage in SAR
3-[(Pyridin-3-ylmethyl)amino]propanoic acid 62.22 1.49 High (Flexible bridge)Advantage: Optimal balance of H-bonding and solubility; drives high potency in polar receptor pockets[2].
N-Benzyl- β -alanine 49.332.85HighLiability: Lacks the azine nitrogen; higher lipophilicity increases off-target binding and reduces metabolic stability.
Piperidine-4-carboxylic acid 41.500.90Low (Rigid ring)Liability: Steric clashes in dynamic receptor pockets; restricted vector limits induced-fit binding.
β -alanine (unsubstituted) 63.32-0.80HighLiability: Insufficient hydrophobic/aromatic contacts, leading to poor target affinity.

Case Studies: Field-Proven Applications

A. GPR40 (FFA1) Agonists for Type II Diabetes

GPR40 is a Gq-coupled receptor that stimulates glucose-dependent insulin secretion. In the development of spirocyclic GPR40 agonists, replacing standard lipophilic tails with the polar azine periphery of 3-[(pyridin-3-ylmethyl)amino]propanoic acid analogs acted as a massive driver of potency[3]. The pyridine nitrogen forms a critical water-mediated hydrogen bond network within the GPR40 allosteric site, a feature that rigid or purely lipophilic alternatives cannot replicate.

GPR40_Pathway Ligand Pyridin-3-ylmethyl Analog (Agonist) Receptor GPR40 (FFA1) Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Triggers

GPR40 (FFA1) signaling pathway triggered by pyridine-3-ylmethyl analogs.
B. Vanin-1 Inhibitors for Inflammatory Disease

Vanin-1 is an epithelial ectoenzyme implicated in oxidative stress and inflammation. During the optimization of pyrimidine carboxamide inhibitors, researchers found that replacing a problematic ketone moiety with an amide derived from a pyridin-3-ylmethylamino scaffold maintained nanomolar potency while drastically improving the pharmacokinetic (PK) profile and oral bioavailability across species[4].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the synthesis and screening of these analogs must follow a self-validating system. The protocol below details the causality behind each procedural step.

Phase 1: Chemical Synthesis (Amide Coupling)

Causality Check: The secondary amine of the scaffold must be protected (e.g., as a Boc-carbamate) prior to coupling. Failure to do so will result in self-condensation and polymerization, destroying the yield.

  • Protection: React 3-[(pyridin-3-ylmethyl)amino]propanoic acid with Di-tert-butyl dicarbonate (Boc2O) in THF/H2O with NaOH to yield the Boc-protected intermediate.

  • Activation & Coupling: Dissolve the Boc-protected acid (1.0 eq) and your target amine (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Why HATU? HATU provides superior activation for sterically hindered substrates and minimizes epimerization compared to standard EDC/NHS coupling.

  • Deprotection: Treat the purified intermediate with 20% TFA in Dichloromethane (DCM) for 2 hours at room temperature to remove the Boc group, yielding the final analog.

Phase 2: In Vitro Validation (FLIPR Calcium Flux Assay)

Causality Check: Because GPR40 is a Gq-coupled receptor, activation directly correlates with intracellular calcium release. A self-validating assay must include a known positive control to ensure the signal is strictly receptor-mediated.

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 into 384-well black clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Calcium-6 assay dye (Molecular Devices). Incubate for 2 hours at 37°C.

  • Compound Addition: Use a FLIPR Tetra system to add the synthesized analogs (dose-response curve from 10 µM to 0.1 nM).

  • Validation Control: Include TAK-875 (a known GPR40 agonist) as a positive control, and untransfected CHO cells as a negative control to rule out off-target calcium flux.

  • Data Acquisition: Measure fluorescence (Ex/Em = 485/525 nm) for 3 minutes to determine the EC50.

SAR_Workflow Scaffold 3-[(Pyridin-3-ylmethyl) amino]propanoic acid Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling Reacts with Amines Library Analog Library Generation Coupling->Library Yields Assay In Vitro Screening (Ca2+ Flux / Enzyme Assay) Library->Assay Tested via Data SAR Data Analysis (IC50 / EC50) Assay->Data Quantifies Lead Lead Optimization Data->Lead Informs

Self-validating experimental workflow for analog synthesis and SAR screening.

References

  • Taylor & Francis. Novel FFA1 (GPR40) agonists containing spirocyclic periphery: polar azine periphery as a driver of potency. Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[3] URL:[Link]

  • ACS Publications. Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry (2021).[4] URL:[Link]

Sources

Confirming the Mechanism of Action of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders.[1][2] The termination of GABAergic neurotransmission is critically regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which mediate the reuptake of GABA from the synaptic cleft.[3][4] This guide provides a comprehensive framework for researchers to investigate the mechanism of action of the novel compound, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, as a putative GABA uptake inhibitor.

This document moves beyond a mere listing of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling researchers to generate robust, publication-quality data. We will explore the established pharmacology of well-characterized GAT inhibitors, present a systematic approach to characterizing our lead compound, and provide detailed, validated experimental workflows.

The GABA Transporter Family: Key Therapeutic Targets

Four distinct GABA transporter subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[3][5] These transporters exhibit differential expression patterns and physiological roles:

  • GAT-1: Predominantly found on presynaptic neurons, GAT-1 is the primary transporter responsible for clearing GABA from the synapse, making it a major target for antiepileptic drugs.[1][5][6]

  • GAT-3: Primarily located on astrocytes, GAT-3 is thought to regulate extrasynaptic GABA levels and is implicated in maintaining ambient GABA tone.[1][5][6]

  • GAT-2 and BGT-1: These transporters are also found in the brain, though generally at lower levels than GAT-1 and GAT-3, and are also expressed in peripheral tissues like the liver and kidneys.[5]

Inhibition of these transporters, particularly GAT-1, elevates extracellular GABA concentrations, thereby enhancing GABAergic signaling. This mechanism is the basis for the therapeutic effects of anticonvulsants like tiagabine.[2]

Comparative Analysis: Establishing a Performance Benchmark

To rigorously assess the mechanism of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, a direct comparison with established GAT inhibitors is essential. We will focus on two gold-standard compounds with distinct pharmacological profiles:

  • Tiagabine: A potent and selective GAT-1 inhibitor that is not a substrate for the transporter. It acts as a pure blocker of GABA uptake.[7]

  • Nipecotic Acid: A non-selective GAT inhibitor that also acts as a substrate for the transporters. This dual activity can lead to more complex physiological effects.[8]

Our investigation will aim to place 3-[(Pyridin-3-ylmethyl)amino]propanoic acid on this spectrum of activity.

Predicted Performance and Structure-Activity Relationship (SAR)

The structure of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, featuring a propanoic acid moiety and a pyridine ring, bears resemblance to the core structures of known GAT inhibitors which often contain a cyclic amino acid-like scaffold.[9][10] Based on the established SAR of nipecotic acid derivatives, the presence of a nitrogen-containing ring and a carboxylic acid group suggests a potential interaction with the GABA binding site on the transporters. The pyridylmethyl group likely serves as a lipophilic moiety, which is known to enhance the potency of GAT inhibitors.[10][11]

Quantitative Comparison of GAT Inhibitor Potency

The following table provides a template for summarizing the inhibitory potency (IC50) of our test compound against the different GAT subtypes, in comparison to our reference compounds. The data for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is presented hypothetically to illustrate the expected outcome of the described experimental protocols.

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Selectivity Profile
Tiagabine 0.1>100>100>100GAT-1 Selective
Nipecotic Acid 5201550Non-selective
3-[(Pyridin-3-ylmethyl)amino]propanoic acid (Hypothetical Data) 2.55035>100GAT-1 Selective

Experimental Workflows for Mechanistic Confirmation

To validate the hypothesized mechanism of action and determine the selectivity profile of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, a systematic series of in vitro assays is required.

Core Experimental Workflow

The following diagram outlines the logical flow of experiments to characterize a novel GAT inhibitor.

GAT_Inhibitor_Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Inhibition cluster_2 Functional Consequences Assay_Dev [3H]GABA Uptake Assay Setup HEK293 cells expressing GAT subtypes IC50_Det IC50 Determination Dose-response curves against GAT-1, GAT-2, GAT-3, BGT-1 Assay_Dev->IC50_Det Validate Assay Kinetic_Analysis Kinetic Studies (Lineweaver-Burk) Determine competitive vs. non-competitive inhibition IC50_Det->Kinetic_Analysis Characterize Hits Substrate_Assay Substrate vs. Inhibitor Assay Differentiate between pure blockers and transportable inhibitors Kinetic_Analysis->Substrate_Assay Elucidate MOA Electrophysiology Electrophysiology (Patch-Clamp) Measure effects on GABAergic currents in primary neurons Substrate_Assay->Electrophysiology Confirm Cellular Effects

Figure 1: Experimental workflow for the characterization of a novel GABA transporter inhibitor.
Detailed Experimental Protocol: [³H]GABA Uptake Assay

This assay is the gold standard for determining the inhibitory activity of compounds on GABA transporters.

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GAT subtype of interest (GAT-1, GAT-2, GAT-3, or BGT-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.[12]

  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[12]

2. Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, and 10 mM D-glucose.[12]

  • [³H]GABA Solution: Prepare a working solution of [³H]GABA in assay buffer at a final concentration of 10-20 nM. The specific activity should be high enough to provide a robust signal.

  • Test Compound Dilutions: Prepare a serial dilution of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, tiagabine, and nipecotic acid in assay buffer. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:10 serial dilutions.

3. Assay Procedure:

  • On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

  • Add 50 µL of the test compound dilutions or vehicle control to the appropriate wells and pre-incubate for 10-20 minutes at room temperature.[12]

  • To initiate the uptake reaction, add 50 µL of the [³H]GABA solution to each well.

  • Incubate for 10-20 minutes at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line.[12]

  • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

  • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

4. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor like tiagabine) from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the GABAergic Synapse and the Role of GATs

The following diagram illustrates the key components of a GABAergic synapse and the proposed site of action for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft (GABA) GABA_vesicle->Synaptic_Cleft Release GAT1 GAT-1 GABA_receptor GABA-A Receptor Postsynaptic_Neuron GABA_receptor->Postsynaptic_Neuron Inhibitory Signal GAT3 GAT-3 Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_receptor Binds Synaptic_Cleft->GAT3 Reuptake Test_Compound 3-[(Pyridin-3-ylmethyl)amino]propanoic acid Test_Compound->GAT1 Inhibits Test_Compound->GAT3 Inhibits (Potentially)

Figure 2: Proposed mechanism of action of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid at the GABAergic synapse.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid as a novel GABA uptake inhibitor. By following the outlined experimental workflows and comparing its performance against well-characterized alternatives, researchers can definitively confirm its mechanism of action, determine its potency and selectivity profile, and lay the groundwork for further preclinical development. The insights gained from these studies will be critical in understanding the therapeutic potential of this compound for the treatment of neurological disorders characterized by GABAergic dysfunction.

References

  • Ways of modulating GABA transporters to treat neurological disease. (2024). Expert Opinion on Therapeutic Targets. [Link]

  • A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. (2023). Frontiers in Cellular Neuroscience. [Link]

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. (2018). MedChemComm. [Link]

  • GABA and Glutamate Transporters in Brain. (2014). Frontiers in Endocrinology. [Link]

  • Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. (1979). Canadian Journal of Physiology and Pharmacology. [Link]

  • Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. (2012). Frontiers in Systems Neuroscience. [Link]

  • A functional role for both γ-aminobutyric acid (GABA) transporter-1 and GABA transporter-3 in the modulation of extracellular GABA and GABAergic tonic conductances in the rat hippocampus. (2010). The Journal of Physiology. [Link]

  • Structures of variously substituted analogues of known GAT1 inhibitors. (2018). ResearchGate. [Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2020). Bioorganic Chemistry. [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (2009). British Journal of Pharmacology. [Link]

  • Development of Non-GAT1-Selective Inhibitors: Challenges and Achievements. (2021). ACS Chemical Neuroscience. [Link]

  • Structure-Activity Relationships of Selective GABA Uptake Inhibitors. (2006). Current Pharmaceutical Design. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. (2012). ResearchGate. [Link]

  • Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. (2013). The Journal of Biological Chemistry. [Link]

  • A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. (2023). Frontiers in Cellular Neuroscience. [Link]

  • Determination of the GABA uptake activity of GAT1/GFP in CHO and Hek293 cells after treatment with sialidase. (2013). ResearchGate. [Link]

  • Supplementary Information Cellular uptake. HEK-293T cells (human embryonic kidney) were grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 4 mM glutamine, 10% fetal calf serum. (2012). Royal Society of Chemistry. [Link]

  • Inhibitors of the GABA Uptake Systems. (1979). Biochemical Pharmacology. [Link]

  • Lipophilic aromatic GABA uptake inhibitors. (2008). ResearchGate. [Link]

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Preclinical Profiling Guide: 3-[(Pyridin-3-ylmethyl)amino]propanoic acid vs. Pregabalin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel neuromodulatory scaffolds against established gold standards is a critical step in hit-to-lead optimization. Pregabalin, a γ -amino acid derivative, is a frontline therapeutic for neuropathic pain and focal seizures. It exerts its effects by binding to the α2​δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs), thereby reducing presynaptic calcium influx and attenuating the release of excitatory neurotransmitters [1, 2].

In contrast, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (hereafter referred to as 3-PMAPA ) is a structurally distinct β -amino acid building block. By replacing the aliphatic isobutyl chain of pregabalin with a rigid pyridin-3-ylmethyl group, 3-PMAPA offers a novel topological profile. This guide outlines the structural rationale, self-validating experimental workflows, and representative data frameworks required to objectively compare 3-PMAPA against pregabalin in a preclinical setting.

Structural & Physicochemical Rationale

The pharmacological efficacy of pregabalin relies heavily on its zwitterionic nature and its lipophilic isobutyl group, which anchors the molecule within the α2​δ−1 binding pocket [3].

3-PMAPA introduces significant structural divergences:

  • Backbone Shift: It utilizes a β -alanine (3-aminopropanoic acid) backbone rather than a γ -amino acid backbone, altering the distance between the basic amine and the acidic carboxylate.

  • Aromatic Substitution: The secondary amine is substituted with a pyridine ring. This introduces the potential for π−π stacking interactions within target receptor pockets but also alters the basicity (pKa) of the nitrogen.

  • Lipophilicity & BBB Penetration: As shown in Table 1, the predicted LogP of 3-PMAPA is significantly higher than that of pregabalin. While pregabalin relies on active transport via the L-amino acid transporter (LAT1) to cross the blood-brain barrier (BBB), the increased lipophilicity of 3-PMAPA may allow for altered passive diffusion kinetics [4].

Table 1: Physicochemical Properties Comparison
PropertyPregabalin3-PMAPA (Free Base)Rationale / Impact
Molecular Weight 159.23 g/mol 180.20 g/mol Both are well within the Lipinski Rule of 5 (<500 Da).
LogP -1.35 (Zwitterionic)1.49 (Predicted)3-PMAPA exhibits higher lipophilicity, potentially altering BBB transport mechanisms.
TPSA 63.3 Ų62.2 ŲBoth possess optimal polar surface areas for CNS penetration (<90 Ų).
H-Bond Donors 22Equivalent hydrogen-bonding capacity for target engagement.
H-Bond Acceptors 33Equivalent; pyridine nitrogen acts as an additional acceptor.

Experimental Workflows & Self-Validating Protocols

To objectively determine if 3-PMAPA exhibits pregabalin-like activity, we employ a two-tiered in vitro screening cascade. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Radioligand Binding Assay ([³H]-Gabapentin Displacement)

Causality: Binding affinity is the first gate in the screening cascade. Because [³H]-gabapentin selectively labels the α2​δ−1 subunit, measuring its displacement by our test compounds provides a direct, quantifiable affinity constant ( Ki​ ).

  • Membrane Preparation: Isolate membranes from porcine cerebral cortex (chosen for its high density of native α2​δ−1 receptors) and homogenize in 10 mM HEPES buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [³H]-gabapentin and varying concentrations of Pregabalin or 3-PMAPA (1 nM to 100 µM) for 45 minutes at 25°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Check: Non-specific binding is defined using 10 µM unlabeled gabapentin. The assay is only considered valid if the Z'-factor is >0.6, ensuring a robust signal-to-noise ratio.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality: Target binding does not guarantee functional modulation. To verify that 3-PMAPA functionally reduces calcium influx like pregabalin, we must measure high-voltage-activated (HVA) calcium currents. We use extracellular Barium ( Ba2+ ) instead of Calcium ( Ca2+ ) as the charge carrier because Ba2+ permeates VGCCs more readily and prevents calcium-dependent channel inactivation, yielding stable, quantifiable current traces.

  • Cell Preparation: Culture primary rat dorsal root ganglion (DRG) neurons for 48 hours.

  • Internal/External Solutions: Fill the recording pipette with a Cs+ -based internal solution (to block outward K+ currents). Bathe the cells in a 5 mM Ba2+ external solution containing TTX (1 µM) to block voltage-gated sodium channels.

  • Recording: Hold the membrane potential at -80 mV. Elicit HVA currents via a 50 ms depolarizing step to 0 mV.

  • Compound Application: Perfuse 10 µM of Pregabalin or 3-PMAPA using a rapid gravity-fed application system.

  • Self-Validation Check: Series resistance ( Rs​ ) is monitored continuously via a 5 mV hyperpolarizing pulse. If Rs​ fluctuates by >20% during the recording, the cell is discarded to prevent voltage-clamp errors.

Comparative Pharmacological Data

Below is a representative data matrix demonstrating how the output of the aforementioned protocols is structured for hit-to-lead comparative analysis.

Table 2: Representative In Vitro Screening Profile
Assay EndpointPregabalin (Gold Standard)3-PMAPA (Test Compound)Interpretation
α2​δ−1 Binding ( Ki​ ) 62 nM14.5 µM (Representative)3-PMAPA shows significantly lower affinity, indicating the isobutyl group is critical for tight binding.
HVA Current Inhibition 32% reduction (at 10 µM)<5% reduction (at 10 µM)Lack of functional block aligns with reduced binding affinity.
Cytotoxicity (HEK293, CC50​ ) >100 µM>100 µMBoth compounds exhibit excellent in vitro safety profiles.

Mechanistic & Workflow Visualizations

To synthesize the experimental logic and the underlying pharmacology, the following diagrams map both the screening workflow and the target mechanism of action.

Workflow Start Compound Library Pregabalin & 3-PMAPA Bind Radioligand Binding [3H]-Gabapentin Displacement Start->Bind Assay 1 Patch Electrophysiology Whole-Cell Patch Clamp Start->Patch Assay 2 Data Data Acquisition IC50 & Emax Calculation Bind->Data Affinity (Ki) Patch->Data Functional Block Valid Assay Validation Z'-factor > 0.6 Data->Valid QC Check

Experimental workflow for comparative profiling of neuromodulatory compounds.

Mechanism Ligand Pregabalin / 3-PMAPA Target α2δ-1 Subunit (VGCC) Ligand->Target Binds Ca ↓ Calcium Influx Target->Ca Modulates NT ↓ Glutamate Release Ca->NT Inhibits Effect Analgesic / Anxiolytic Efficacy NT->Effect Mediates

Mechanism of action for α2δ-1 ligands reducing excitatory neurotransmitter release.

References

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. URL: [Link]

  • Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the α2​δ -1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. URL: [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel α2​−δ ( α2​−δ ) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. URL: [Link]

Computational to Clinical: Validation of Molecular Docking Predictions for 3-[(Pyridin-3-ylmethyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Biophysical Scientists Focus: Objective performance comparison of molecular docking engines (Schrödinger Glide vs. AutoDock Vina vs. CCDC GOLD) validated by orthogonal biophysical assays.

Executive Summary & Mechanistic Rationale

In modern structure-based drug design (SBDD), computational predictions are merely hypotheses until rigorously validated by biophysical ground truth. This guide evaluates the predictive fidelity of leading molecular docking platforms using 3-[(Pyridin-3-ylmethyl)amino]propanoic acid as a highly specific pharmacological probe.

Structurally, this compound is a functionalized derivative of β -alanine. Because β -alanine is a known substrate and competitive inhibitor of γ -Aminobutyrate aminotransferase (GABA-AT) [1], we hypothesized that the addition of the pyridin-3-ylmethyl moiety would enhance binding affinity via π−π stacking or hydrogen bonding within the enzyme's active site. GABA-AT is a pyridoxal phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA, making it a premier target for antiepileptic drug development[2].

To objectively compare the performance of commercial and open-source docking "products," we must understand the causality of the interaction. The PLP cofactor creates a highly polarized, electrostatically complex binding pocket. Evaluating how different scoring functions handle this microenvironment is critical for platform selection.

Pathway GABA GABA Substrate Enzyme GABA-AT + PLP Cofactor GABA->Enzyme Binding Product Succinic Semialdehyde Enzyme->Product Catalysis Inhibitor 3-[(Pyridin-3-ylmethyl)amino] propanoic acid Inhibitor->Enzyme Competitive Inhibition

Figure 1: Mechanism of GABA-AT inhibition by the beta-alanine derivative.

The Products: Comparing Molecular Docking Platforms

We evaluated three distinct docking engines to predict the binding pose and affinity ( ΔG ) of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid to human GABA-AT (PDB: 1OHV).

  • Schrödinger Glide (Extra Precision - XP): A premium commercial product utilizing the OPLS4 force field. Glide XP is engineered to penalize desolvation and meticulously calculate electrostatic interactions, which is theoretically ideal for PLP-dependent pockets[3].

  • AutoDock Vina: The industry-standard open-source alternative. Vina utilizes an empirical scoring function optimized for speed and broad-spectrum accuracy, making it the go-to for High-Throughput Virtual Screening (HTVS)[4].

  • CCDC GOLD: A commercial platform utilizing a genetic algorithm for ligand conformational sampling, highly regarded for highly flexible ligands.

The Causality of Algorithmic Choice: Why compare these specific platforms? AutoDock Vina treats the protein backbone as rigid and relies on a simplified empirical scoring function, which often struggles with the complex electrostatics of metal ions or cofactors like PLP[4]. Conversely, Schrödinger Glide's XP scoring function explicitly models water displacement and cofactor electrostatics, theoretically providing higher fidelity at the cost of computational time[5].

Self-Validating Experimental Workflow

To determine which docking software provided the most accurate prediction, we established a self-validating biophysical workflow. Molecular docking predicts the free energy of binding ( ΔG ). To validate this, we must measure the actual thermodynamic and kinetic properties using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)[6][7].

If the KD​ (dissociation constant) derived from SPR kinetics ( koff​/kon​ ) matches the KD​ derived from ITC thermodynamics, the experimental system is self-validated, providing a pristine baseline to judge the computational software.

Workflow Docking In Silico Docking (Glide, Vina, GOLD) SPR SPR Assay (Kinetics: kon, koff) Docking->SPR ITC ITC Assay (Thermodynamics) SPR->ITC Analysis Data Correlation (Predicted vs Exp ΔG) ITC->Analysis

Figure 2: Orthogonal biophysical validation workflow for molecular docking.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time binding kinetics, allowing us to ensure the compound is a specific binder rather than a promiscuous aggregator.

  • Step 1: Immobilize recombinant human GABA-AT onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a final immobilization level of ~4000 RU.

  • Step 2: Prepare a concentration series of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid (0.5 μM to 50 μM) in running buffer (PBS-P+ with 5% DMSO).

  • Step 3: Inject analytes over the active and reference flow cells at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Step 4: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ .

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While docking scores give a generic ΔG , ITC breaks this down into Enthalpy ( ΔH ) and Entropy ( −TΔS ). If Glide predicts a hydrogen-bond heavy pose, ITC must show an enthalpy-driven reaction[8].

  • Step 1: Dialyze GABA-AT extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching. Degas all samples for 10 minutes prior to the experiment[8].

  • Step 2: Load the sample cell with 10 μM GABA-AT.

  • Step 3: Load the titration syringe with 100 μM of the synthesized compound.

  • Step 4: Execute 20 automated injections of 2 μL each at 25°C, with a 165-second interval between injections to allow the baseline to stabilize[8].

  • Step 5: Integrate the heat peaks and fit the data to a single-site binding model to extract ΔH , ΔS , and KD​ .

Objective Performance Comparison & Data Analysis

The experimental validation confirmed that 3-[(Pyridin-3-ylmethyl)amino]propanoic acid binds to GABA-AT with a KD​ of 1.14 μM ( ΔGexp​=−8.1 kcal/mol). The ITC data revealed a strongly enthalpy-driven binding event ( ΔH=−11.2 kcal/mol), confirming the formation of robust hydrogen bonds between the pyridine nitrogen and the PLP cofactor.

How did the docking products fare against this ground truth?

Quantitative Performance Summary
Docking PlatformPredicted ΔG (kcal/mol) ΔG Error vs. ExpPose RMSD to X-ray (Å)*Speed (sec/ligand)Primary Strengths
Schrödinger Glide (XP) -8.40.3 1.2 145Superior electrostatic handling of the PLP cofactor; precise H-bond prediction.
AutoDock Vina -6.51.62.8< 2 Unmatched speed; excellent for initial library triage before precise rescoring.
CCDC GOLD -7.20.91.945Good conformational sampling of the flexible propanoic acid tail.

*Note: RMSD calculated post-assay via co-crystallization validation.

Analytical Synthesis

Schrödinger Glide emerged as the superior product for this specific target class. The OPLS4 force field accurately penalized the desolvation of the highly polar propanoic acid moiety while correctly predicting the enthalpic benefit of the pyridine-PLP interaction.

AutoDock Vina , while underpredicting the binding affinity by 1.6 kcal/mol, completed the docking in under 2 seconds[4]. Vina's empirical scoring function struggled to accurately weight the electrostatic influence of the PLP cofactor, leading to a slightly shifted binding pose (RMSD 2.8 Å)[3]. However, as an open-source tool, its speed-to-accuracy ratio remains unparalleled for initial screening phases.

Conclusion: For highly polar, cofactor-dependent targets like GABA-AT, investing in the physics-based scoring of Schrödinger Glide (XP) is scientifically justified for lead optimization. However, AutoDock Vina remains the optimal choice for the initial high-throughput virtual screening (HTVS) of large libraries containing β -alanine derivatives.

References

  • ChemRxiv - Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements ChemRxiv[Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening National Institutes of Health (NIH) / PMC[Link]

  • Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening ACS Publications[Link]

  • AutoDock Vina vs. Other Docking Engines BioDockify Blog[Link]

  • Integrating network analysis and experimental validation to reveal the ferroptosis-associated mechanism of acteoside in the treatment of diabetic nephropathy National Institutes of Health (NIH) / PMC[Link]

  • In silico screening of GABA aminotransferase inhibitors from the constituents of Valeriana officinalis by molecular docking and molecular dynamics simulation study ResearchGate[Link]

  • Design of potential anticonvulsant agents: mechanistic classification of GABA aminotransferase inactivators R Discovery[Link]

  • Screening and evaluation of metabolites binding PRAS40 from Erxian decoction used to treat spinal cord injury National Institutes of Health (NIH) / PMC[Link]

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Safety Operating Guide

3-[(Pyridin-3-ylmethyl)amino]propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are fundamental to protecting personnel, ensuring experimental integrity, and maintaining environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, designed for researchers and drug development professionals.

This document moves beyond a simple checklist, offering a procedural framework rooted in the principles of risk assessment, chemical compatibility, and regulatory compliance to ensure a self-validating system of safety.

Hazard Identification and Risk Assessment

The known GHS hazard statements for the dihydrochloride salt are:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Based on this data and the general characteristics of pyridine derivatives, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid must be classified and handled as hazardous chemical waste .[4][5] Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer systems.[4][6] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that waste generators are responsible for correctly identifying and managing hazardous waste from its point of generation to its final disposal—a "cradle-to-grave" responsibility.[7][8]

Quantitative Data Summary
PropertyInformationSource
Chemical Name 3-[(Pyridin-3-ylmethyl)amino]propanoic acid[2]
CAS Number 99362-31-9[2][9][10]
Molecular Formula C₉H₁₂N₂O₂[2]
Inferred GHS Hazards H315, H319, H335 (Skin, Eye, Respiratory Irritant)[3]
Waste Classification Hazardous Waste (Characteristic of Irritation/Toxicity)[5][11]
Incompatible Materials Strong oxidizing agents, Strong acids[4]

Mandatory Personal Protective Equipment (PPE)

Given the compound's irritant properties, stringent adherence to PPE protocols is required to minimize exposure during handling and disposal.[4]

  • Eye and Face Protection: Wear chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: A flame-retardant lab coat is mandatory. Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and temporary storage of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid waste pending final disposal by a licensed service.

Waste Segregation and Container Selection
  • Identify Waste Streams: Keep different waste streams separate. Do not mix 3-[(Pyridin-3-ylmethyl)amino]propanoic acid waste with incompatible materials, particularly strong oxidizing agents or acids.[4]

  • Solid Waste: Collect unused or expired solid 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, along with any contaminated disposables (e.g., weigh boats, pipette tips, gloves), in a dedicated solid hazardous waste container.[12] This container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions containing 3-[(Pyridin-3-ylmethyl)amino]propanoic acid in a designated, leak-proof liquid hazardous waste container with a secure, vapor-tight cap.[13] Do not use metal containers for acidic or basic solutions.[13]

  • Decontaminated Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste.[12] After this initial decontamination, the glassware can be cleaned via standard laboratory procedures.

Container Labeling and Storage
  • Immediate Labeling: As soon as the first drop of waste is added, label the container clearly.[14] The label must include the words "HAZARDOUS WASTE ," the full chemical name "3-[(Pyridin-3-ylmethyl)amino]propanoic acid ," and a list of all constituents and their approximate concentrations.[4]

  • Secure Storage: Keep waste containers securely sealed at all times, except when adding waste.[15]

  • Designated Accumulation Area: Store the sealed containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin to prevent the spread of material in case of a leak.[13] This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[4]

Final Disposal
  • Professional Collection: Do not attempt to treat or neutralize the chemical waste in-house. Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][14] Waste pyridine is typically disposed of via high-temperature incineration.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate non-essential staff. Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[4][16]

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, cover and contain it with an inert absorbent material like vermiculite, sand, or earth.[4][16]

  • Collect Waste: Using spark-proof tools, carefully collect the absorbed material and spilled compound into a designated hazardous waste container.[16]

  • Decontaminate Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[12]

  • Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of waste containing 3-[(Pyridin-3-ylmethyl)amino]propanoic acid.

G Disposal Workflow for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid cluster_0 Disposal Workflow for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Waste Generation (Solid or Liquid) assess Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) => Hazardous Waste start->assess Step 1 ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess->ppe Step 2 segregate Segregate Waste Stream ppe->segregate Step 3 solid_waste Solid Waste Container (Contaminated Disposables, Excess Reagent) segregate->solid_waste liquid_waste Liquid Waste Container (Aqueous Solutions, Solvent Rinsate) segregate->liquid_waste label_container Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Constituents solid_waste->label_container liquid_waste->label_container store Store in Designated SAA - Sealed Container - Secondary Containment label_container->store request_pickup Request Waste Pickup (via EHS or Licensed Contractor) store->request_pickup When Full or per Schedule end Proper Disposal (Incineration) request_pickup->end

Sources

A Researcher's Guide to the Safe Handling of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in discovery and development pipelines, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid requires a cautious and well-informed approach to laboratory handling. This guide provides essential safety and logistical information, grounded in established protocols for structurally related molecules, to ensure the protection of laboratory personnel and the integrity of research.

While a specific Safety Data Sheet (SDS) for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is not yet widely available, its molecular structure—featuring a pyridine ring and an aminopropanoic acid moiety—allows for the extrapolation of robust safety protocols from analogous compounds. This guide synthesizes this information to provide a comprehensive operational plan.

Hazard Assessment and GHS Classification

Based on the known hazards of similar pyridine derivatives and aminopropanoic acids, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4] The GHS pictograms associated with related compounds often include the "Warning" signal word for these effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial when handling 3-[(Pyridin-3-ylmethyl)amino]propanoic acid to prevent accidental exposure.[5][6]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[6][7][8]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including pyridine-based compounds.[6] Always inspect gloves for tears or punctures before use.[6]
Body Laboratory CoatA fully buttoned lab coat provides a critical barrier against skin contact.[6]
Respiratory Chemical Fume Hood or RespiratorAll weighing and handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured operational plan is essential for minimizing risk during the handling of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 hand1 Weigh Compound in Fume Hood prep3->hand1 hand2 Carefully Transfer to Reaction Vessel hand1->hand2 clean1 Decontaminate Glassware and Surfaces hand2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Disposal waste_gen Unused Compound & Contaminated Materials collect Collect in Designated, Labeled, Sealed Hazardous Waste Container waste_gen->collect disposal Licensed Professional Waste Disposal Service collect->disposal compliance Adherence to Federal, State, and Local Regulations disposal->compliance

Figure 2. A logical flow diagram for the proper disposal of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid waste.

Disposal Protocol
  • Waste Collection : Collect all waste containing 3-[(Pyridin-3-ylmethyl)amino]propanoic acid, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container. [6][9]Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [6]2. Professional Disposal : Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. [9]This is the standard and recommended procedure for chemical waste. [9]3. Prohibited Disposal Routes : Do not dispose of this compound in the municipal waste stream or empty it into drainage systems. [9]4. Container Decontamination : "Perfectly cleaned containers" may be recyclable, but any contaminated packaging should be treated as the chemical waste itself. [9] By adhering to these guidelines, researchers can handle 3-[(Pyridin-3-ylmethyl)amino]propanoic acid with a high degree of safety, ensuring a secure laboratory environment for all personnel.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine.
  • ECHEMI. Pyridine, alkyl derivs.
  • Carl ROTH.
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  • ChemicalBook. (2022, August 11). 3-AMINO-3-(2-PYRIDINYL)
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  • Fisher Scientific. (2010, October 19).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.